RO5101576
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H38O8S |
|---|---|
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
4-[3-[6-[3-(1,3-benzodioxol-5-yl)-5-thiophen-3-ylphenoxy]hexyl]-2-(2-carboxyethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C36H38O8S/c37-35(38)10-6-17-42-32-9-5-8-25(31(32)12-14-36(39)40)7-3-1-2-4-16-41-30-20-28(19-29(21-30)27-15-18-45-23-27)26-11-13-33-34(22-26)44-24-43-33/h5,8-9,11,13,15,18-23H,1-4,6-7,10,12,14,16-17,24H2,(H,37,38)(H,39,40) |
Clave InChI |
SRPFDFNVILUDAI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
RO5101576: A Technical Overview of a Selective LTB4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent, lipid-derived pro-inflammatory mediator deeply implicated in the pathogenesis of numerous inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and arthritis. It exerts its effects primarily through two G protein-coupled receptors, BLT1 and BLT2. The development of selective antagonists for these receptors represents a key therapeutic strategy for mitigating LTB4-driven inflammation. This technical guide provides a comprehensive overview of RO5101576, a novel dual antagonist of the BLT1 and BLT2 receptors. This document outlines the mechanism of action of LTB4 receptor antagonism, presents detailed protocols for key in vitro characterization assays, and provides a framework for the quantitative evaluation of such compounds. While specific quantitative data for this compound are not publicly available, this guide serves as a technical resource for researchers engaged in the discovery and development of LTB4 receptor antagonists.
Introduction to LTB4 Signaling
Leukotriene B4 is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and LTA4 hydrolase. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in amplifying the inflammatory response.[1] LTB4 mediates its biological effects through two distinct G protein-coupled receptors (GPCRs):
-
BLT1: A high-affinity receptor for LTB4, primarily expressed on the surface of leukocytes, including neutrophils, eosinophils, and monocytes.[2] Its activation is central to the chemotactic response of these cells towards inflammatory foci.
-
BLT2: A low-affinity receptor for LTB4 that is more ubiquitously expressed across various tissues.[2] While it binds LTB4 with lower affinity than BLT1, it is also implicated in inflammatory signaling.
Antagonism of these receptors, particularly BLT1, is a promising therapeutic approach to interrupt the inflammatory cascade in a variety of disease models. This compound has been identified as a dual antagonist for both BLT1 and BLT2 receptors, suggesting a broad potential to inhibit LTB4-mediated effects.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the LTB4 receptors. By binding to BLT1 and BLT2, it prevents the endogenous ligand, LTB4, from activating the receptors. This blockade inhibits the initiation of downstream intracellular signaling cascades that are responsible for the pro-inflammatory effects of LTB4.
Upon LTB4 binding, both BLT1 and BLT2 receptors couple to pertussis toxin-sensitive Gi/o and Gq family G-proteins.[3] This activation leads to a cascade of intracellular events, including:
-
Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.
-
MAPK Activation: Stimulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in cell proliferation and inflammatory gene expression.
-
Cellular Migration: Reorganization of the actin cytoskeleton, leading to chemotaxis, the directed migration of immune cells towards the source of LTB4.
This compound, by occupying the ligand-binding site on the BLT receptors, prevents these signaling events from occurring, thereby neutralizing the pro-inflammatory actions of LTB4.
Caption: Competitive antagonism of LTB4 signaling by this compound.
Quantitative In Vitro Pharmacology
The pharmacological profile of a selective LTB4 receptor antagonist is typically defined by its binding affinity (Ki) and its functional potency (IC50) in various cell-based assays.
Data Presentation
Note: Specific quantitative data for this compound is not publicly available. The following tables are representative of the data that would be generated to characterize such a compound.
Table 1: Receptor Binding Affinity
| Compound | Target | Radioligand | Ki (nM) |
| This compound | Human BLT1 | [³H]LTB4 | Data N/A |
| This compound | Human BLT2 | [³H]LTB4 | Data N/A |
| Control Cpd | Human BLT1 | [³H]LTB4 | Data N/A |
Table 2: Functional Antagonist Potency
| Assay | Cell Line | Stimulus | Endpoint | This compound IC50 (nM) |
| Calcium Mobilization | CHO-hBLT1 | LTB4 | Fluorescence Increase | Data N/A |
| Calcium Mobilization | CHO-hBLT2 | LTB4 | Fluorescence Increase | Data N/A |
| Neutrophil Chemotaxis | Human Neutrophils | LTB4 | Cell Migration | Data N/A |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human BLT1 receptor using a competitive radioligand binding assay with [³H]LTB4.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human BLT1 receptor gene to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine in order:
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
A fixed concentration of [³H]LTB4 (typically at or below its Kd for the receptor).
-
Serial dilutions of this compound or vehicle control.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Define non-specific binding in separate wells containing a high concentration of unlabeled LTB4.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]LTB4 binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.
-
Calcium Mobilization Assay
This protocol details a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit LTB4-induced calcium mobilization in cells expressing the BLT1 receptor, using a fluorescent imaging plate reader (FLIPR).
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human BLT1 receptor into black-walled, clear-bottom 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C to allow for dye de-esterification within the cells.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
FLIPR Measurement:
-
Place the cell plate and a compound plate containing the LTB4 agonist solution into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for a short period.
-
The instrument will then automatically add LTB4 (at a concentration that elicits ~80% of the maximal response, EC₈₀) to all wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is calculated for each well.
-
Plot the percentage inhibition of the LTB4-induced calcium response against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Neutrophil Chemotaxis Assay (Under-Agarose)
This protocol describes a method to evaluate the ability of this compound to inhibit the directed migration (chemotaxis) of primary human neutrophils towards an LTB4 gradient.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood from healthy donors using a standard method such as density gradient centrifugation (e.g., using Polymorphprep™ or Ficoll-Paque™ followed by dextran (B179266) sedimentation).
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺) at a high concentration (e.g., 2 x 10⁷ cells/mL).
-
-
Agarose (B213101) Gel Preparation:
-
Prepare a solution of agarose (e.g., 1.2%) in a mixture of cell culture medium and buffered saline.
-
Pour the warm agarose solution into petri dishes to form a thin, uniform layer.
-
Once solidified, use a punch to create a series of three wells in a straight line in the agarose. The wells should be a few millimeters apart.
-
-
Chemotaxis Assay:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Add the chemoattractant (LTB4, typically 10⁻⁸ M) to one of the outer wells.
-
Add a control buffer to the other outer well.
-
Add the pre-incubated neutrophil suspension to the central well.
-
Incubate the dish at 37°C in a humidified, 5% CO₂ incubator for 2-3 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, fix and stain the cells (e.g., with Wright-Giemsa stain).
-
Visualize the plate under a microscope.
-
Quantify cell migration by measuring the distance the leading front of cells has migrated from the edge of the central well towards the LTB4-containing well and the control well.
-
Alternatively, count the number of cells that have migrated beyond a certain distance.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Conclusion
This compound is a dual antagonist of the LTB4 receptors, BLT1 and BLT2. By competitively inhibiting the binding of the pro-inflammatory lipid mediator LTB4, it has the potential to block key inflammatory processes such as leukocyte chemotaxis and activation. The technical protocols detailed in this guide provide a robust framework for the in vitro characterization of LTB4 receptor antagonists. While specific quantitative data on the potency and affinity of this compound are not publicly available, the methodologies described herein are standard in the field and are essential for any drug discovery program targeting the LTB4 pathway. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of RO5101576: A Leukotriene B4 Receptor Antagonist for Inflammatory Pulmonary Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RO5101576 is a potent, dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4), a key lipid mediator in the inflammatory cascade. Preclinical evidence strongly suggests a therapeutic potential for this compound in mitigating neutrophilic and eosinophilic inflammation, particularly in the context of pulmonary diseases such as asthma. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound, positioning it as a promising candidate for further clinical investigation.
Introduction: The Role of Leukotriene B4 in Inflammation
Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a central role in the pathogenesis of a wide range of inflammatory diseases. Synthesized from arachidonic acid via the 5-lipoxygenase pathway, LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: BLT1 and BLT2.
-
BLT1: A high-affinity receptor primarily expressed on leukocytes, including neutrophils, eosinophils, and T-cells. Activation of BLT1 is a key driver of leukocyte chemotaxis, adhesion, and activation at sites of inflammation.
-
BLT2: A lower-affinity receptor with a broader expression pattern. While its role is less defined than that of BLT1, it is also implicated in inflammatory signaling.
The LTB4/BLT1 signaling axis is a critical pathway in the recruitment and activation of inflammatory cells, leading to tissue damage and the amplification of the inflammatory response. Consequently, antagonism of LTB4 receptors presents a compelling therapeutic strategy for a variety of inflammatory conditions.
This compound: A Dual BLT1/BLT2 Receptor Antagonist
This compound (CAS 1123155-95-2) is a small molecule antagonist that demonstrates potent and specific inhibition of both BLT1 and BLT2 receptors. By blocking the binding of LTB4, this compound effectively disrupts the downstream signaling cascades that mediate the pro-inflammatory actions of this lipid mediator.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of LTB4 at its receptors. This blockade prevents G-protein coupling and the subsequent activation of intracellular signaling pathways, including:
-
Phospholipase C (PLC) activation: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
Mitogen-Activated Protein Kinase (MAPK) cascades: These pathways, including ERK, JNK, and p38, are involved in cell proliferation, differentiation, and the production of inflammatory cytokines.
-
Nuclear Factor-kappa B (NF-κB) activation: A key transcription factor that governs the expression of numerous pro-inflammatory genes.
By inhibiting these pathways, this compound effectively dampens the chemotactic response, degranulation, and production of reactive oxygen species (ROS) in leukocytes.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent anti-inflammatory effects of this compound in a variety of in vitro and in vivo models. These studies highlight its potential for the treatment of inflammatory pulmonary diseases.
In Vitro Studies
| Assay | Cell Type | Agonist | Endpoint | Result |
| Calcium Mobilization | HL-60 cells | LTB4 | Intracellular Ca²⁺ flux | Potent inhibition |
| Chemotaxis | Human neutrophils | LTB4 | Cell migration | Potent inhibition |
Table 1: Summary of In Vitro Efficacy of this compound
In Vivo Studies
Preclinical animal models have been instrumental in demonstrating the therapeutic potential of this compound in relevant disease contexts.
| Animal Model | Species | Inducing Agent | Key Finding |
| Pulmonary Eosinophilia | Guinea Pig | LTB4 | Significant attenuation of LTB4-evoked pulmonary eosinophilia. |
| Allergic Airway Inflammation | Cynomolgus Monkey | Allergen | Inhibition of allergen-evoked pulmonary neutrophilia, with efficacy comparable to budesonide. |
| Ozone-Induced Airway Inflammation | Cynomolgus Monkey | Ozone | Inhibition of ozone-evoked pulmonary neutrophilia. |
Table 2: Summary of In Vivo Efficacy of this compound in Models of Pulmonary Inflammation
Of note, this compound did not show efficacy in models of LPS-induced neutrophilia in guinea pigs or cigarette smoke-induced neutrophilia in mice and rats, suggesting a specific role for the LTB4 pathway in certain types of inflammatory responses.[1] Toxicology studies have indicated that this compound is well-tolerated.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
LTB4-Induced Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following LTB4 receptor activation.
Protocol:
-
Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in appropriate media until they reach the desired density. Differentiate the cells towards a neutrophil-like phenotype using dimethyl sulfoxide (DMSO) for 5-7 days.
-
Dye Loading: Harvest the differentiated HL-60 cells and wash them with a buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Resuspend the cells in the same buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and incubate at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and resuspend them in buffer. Add varying concentrations of this compound or vehicle control to the cell suspension and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Stimulation and Measurement: Place the cell suspension in a fluorometer. Establish a baseline fluorescence reading. Add a specific concentration of LTB4 to induce calcium mobilization and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Assay Setup: Use a chemotaxis chamber (e.g., a 48-well Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading: Fill the lower wells with a buffer containing a chemotactic concentration of LTB4 and varying concentrations of this compound or vehicle control.
-
Cell Seeding: Add the isolated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the membrane to visualize the migrated cells on the lower surface. Count the number of migrated cells per high-power field using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the concentration-response curve.
LTB4-Induced Pulmonary Eosinophilia in Guinea Pigs
This in vivo model evaluates the ability of a compound to inhibit the recruitment of eosinophils to the lungs following an LTB4 challenge.
Protocol:
-
Animal Acclimatization: Acclimate male Dunkin-Hartley guinea pigs to the experimental conditions for at least one week.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a specified time before the LTB4 challenge.
-
LTB4 Challenge: Anesthetize the animals and instill LTB4 intratracheally.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LTB4 challenge (e.g., 24 hours), euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils.
-
Data Analysis: Calculate the total number of eosinophils in the BAL fluid for each treatment group. Compare the eosinophil counts in the this compound-treated groups to the vehicle-treated group and calculate the percentage of inhibition.
Allergen- and Ozone-Induced Pulmonary Neutrophilia in Cynomolgus Monkeys
These non-human primate models are highly relevant for studying the effects of therapeutic agents on airway inflammation in a species with close physiological and immunological similarities to humans.
Protocol:
-
Animal Sensitization (for allergen model): Sensitize cynomolgus monkeys to an allergen (e.g., Ascaris suum extract) through repeated exposures.
-
Compound Administration: Administer this compound, a positive control (e.g., budesonide), or vehicle via inhalation or another appropriate route before the challenge.
-
Challenge: Expose the animals to an aerosolized solution of the allergen or to a controlled concentration of ozone for a specified duration.
-
Bronchoalveolar Lavage (BAL): Perform a BAL at a relevant time point post-challenge (e.g., 6-24 hours).
-
Cell Analysis: Process the BAL fluid as described in the guinea pig model to determine the total and differential cell counts, with a focus on neutrophils.
-
Data Analysis: Compare the neutrophil counts in the BAL fluid from the different treatment groups to assess the efficacy of this compound in reducing pulmonary neutrophilia.
Conclusion and Future Directions
This compound is a potent dual LTB4 receptor antagonist with a clear mechanism of action and demonstrated preclinical efficacy in relevant models of inflammatory pulmonary disease. The data summarized in this guide strongly support its therapeutic potential for conditions characterized by neutrophilic and eosinophilic airway inflammation, such as asthma.
Further research should focus on:
-
Clinical Trials: The robust preclinical data package for this compound warrants its progression into clinical trials to evaluate its safety, tolerability, and efficacy in patients with asthma and potentially other inflammatory lung diseases.
-
Biomarker Development: Identification of patient populations most likely to respond to LTB4 receptor antagonism, potentially through the measurement of LTB4 levels or the expression of its receptors in relevant biological samples, would be highly valuable.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing asthma therapies, such as corticosteroids or bronchodilators, could lead to more effective treatment regimens.
References
RO5101576: A Technical Guide to a Dual Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5101576 is a potent, dual antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1) and the low-affinity leukotriene B4 receptor 2 (BLT2). As a key mediator in inflammatory responses, leukotriene B4 (LTB4) and its receptors are significant targets for therapeutic intervention in a range of inflammatory diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the systematic IUPAC name 4-(3-{6-[3-(2H-1,3-benzodioxol-5-yl)-5-(thiophen-3-yl)phenoxy]hexyl}-2-(2-carboxyethyl)phenoxy)butanoic acid.[1] Its structural and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1123155-95-2 | [1] |
| Molecular Formula | C36H38O8S | [1] |
| Molecular Weight | 630.75 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Properties and Mechanism of Action
This compound functions as a competitive antagonist at both BLT1 and BLT2 receptors. By blocking the binding of the endogenous ligand LTB4, this compound effectively inhibits the downstream signaling cascades that lead to inflammatory responses.
Leukotriene B4 (LTB4) Receptor Signaling Pathway
Leukotriene B4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammation. It exerts its effects by binding to two G protein-coupled receptors (GPCRs), BLT1 and BLT2.
-
BLT1: A high-affinity receptor primarily expressed on leukocytes, including neutrophils, eosinophils, and T cells.
-
BLT2: A low-affinity receptor with a broader expression pattern.
Upon LTB4 binding, these receptors couple to G-proteins, primarily of the Gi/o and Gq families, to initiate a cascade of intracellular events. This signaling leads to various cellular responses, including:
-
Calcium mobilization
-
Activation of protein kinase C (PKC)
-
Activation of the mitogen-activated protein kinase (MAPK) pathway
-
Activation of the nuclear factor-kappa B (NF-κB) pathway
-
Chemotaxis (cell migration)
-
Degranulation
-
Production of pro-inflammatory cytokines
The diagram below illustrates the generalized signaling pathway of LTB4 receptors.
Caption: LTB4 Receptor Signaling Pathway and the Antagonistic Action of this compound.
In Vitro Activity
The antagonistic activity of this compound has been demonstrated in various in vitro assays. It potently inhibits LTB4-induced cellular responses, including calcium mobilization in HL-60 cells and chemotaxis of human neutrophils.
While specific Ki and IC50 values for this compound are not publicly available in the provided search results, the qualitative descriptions from preclinical studies indicate potent antagonism of both BLT1 and BLT2 receptors.
Experimental Protocols
Detailed experimental protocols for the characterization of LTB4 receptor antagonists like this compound typically involve the following assays.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for BLT1 and BLT2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either BLT1 or BLT2 are prepared from recombinant cell lines (e.g., CHO or HEK293 cells) or from primary cells (e.g., human neutrophils for BLT1).
-
Radioligand: A radiolabeled LTB4 analog, such as [3H]LTB4, is used as the competing ligand.
-
Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block LTB4-induced calcium influx.
Methodology:
-
Cell Loading: Cells expressing the target receptor (e.g., HL-60 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that causes a 50% inhibition of the LTB4-induced calcium response.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit LTB4-induced migration of inflammatory cells.
Methodology:
-
Cell Preparation: Isolate primary inflammatory cells, such as human neutrophils, from whole blood.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Loading: The lower compartment is filled with a solution containing LTB4 as the chemoattractant. The upper compartment is loaded with the isolated neutrophils that have been pre-incubated with varying concentrations of this compound.
-
Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or by measuring the activity of a cellular enzyme like myeloperoxidase.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the LTB4-induced cell migration.
In Vivo Studies
Preclinical in vivo studies have demonstrated the efficacy of this compound in various animal models of inflammation. For instance, it has been shown to attenuate LTB4-induced pulmonary eosinophilia in guinea pigs and inhibit allergen and ozone-evoked pulmonary neutrophilia in non-human primates.[1] These studies suggest that this compound may have therapeutic potential for inflammatory conditions such as asthma.[1]
Conclusion
This compound is a potent dual antagonist of the LTB4 receptors BLT1 and BLT2. Its ability to block the pro-inflammatory signaling of LTB4 has been demonstrated in a range of in vitro and in vivo models. The experimental protocols outlined in this guide provide a framework for the pharmacological characterization of such antagonists. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound in human inflammatory diseases.
References
The Dichotomous Role of LTB4 Receptors BLT1 and BLT2 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a pivotal role in the initiation and regulation of inflammatory responses. Its biological effects are mediated through two distinct G protein-coupled receptors, BLT1 and BLT2. These receptors, while both activated by LTB4, exhibit divergent characteristics in terms of ligand affinity, tissue distribution, and downstream signaling, leading to distinct and sometimes opposing roles in inflammation. BLT1, a high-affinity receptor predominantly expressed on leukocytes, is a key driver of pro-inflammatory responses, including chemotaxis and the release of inflammatory cytokines. In contrast, BLT2, a low-affinity receptor with a broader expression profile, demonstrates a more complex and context-dependent function, in some instances mediating pro-inflammatory signals and in others, exerting protective and anti-inflammatory effects. This technical guide provides an in-depth exploration of the core aspects of BLT1 and BLT2 biology, with a focus on their roles in inflammation. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug discovery.
Introduction to LTB4 and its Receptors
Leukotriene B4 (LTB4) is synthesized from arachidonic acid via the 5-lipoxygenase pathway and is a potent chemoattractant for leukocytes, including neutrophils, eosinophils, and T cells.[1] Its actions are mediated by two seven-transmembrane G protein-coupled receptors: BLT1 and BLT2.[2][3]
-
BLT1: This is the high-affinity receptor for LTB4 and its expression is primarily restricted to immune cells such as neutrophils, macrophages, monocytes, dendritic cells, and eosinophils.[3][4] Activation of BLT1 is strongly associated with pro-inflammatory responses, making it a significant target for anti-inflammatory drug development.[5][6]
-
BLT2: In contrast, BLT2 is a low-affinity receptor for LTB4 and is more ubiquitously expressed across various tissues.[3][4] It can also be activated by other eicosanoids, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[7] The role of BLT2 in inflammation is multifaceted, with studies demonstrating both pro- and anti-inflammatory functions depending on the cellular and disease context.[4]
Quantitative Data Presentation
For ease of comparison, the following tables summarize key quantitative data related to BLT1 and BLT2.
Table 1: Ligand Binding Affinities
| Receptor | Ligand | Dissociation Constant (Kd) | Reference |
| BLT1 | LTB4 | ~0.1-2 nM | [8] |
| BLT2 | LTB4 | ~20-23 nM | [8][9] |
| BLT2 | 12-HHT | High Affinity (comparable to LTB4 for BLT1) | [5][6] |
Table 2: Expression Profile of BLT1 and BLT2 in Immune Cells
| Cell Type | BLT1 Expression | BLT2 Expression | References |
| Neutrophils | High | Moderate | [4][7] |
| Macrophages | High | Moderate | [4][10] |
| Monocytes | High | Moderate | [4][11] |
| Eosinophils | High | Low/Moderate | [4] |
| T Cells (Effector) | High | Low/Moderate | [12] |
| Mast Cells | Moderate | Moderate | [13] |
Table 3: Role of BLT1 and BLT2 in Animal Models of Inflammation
| Disease Model | Receptor Knockout/Antagonism | Effect on Inflammation | References |
| Collagen-Induced Arthritis | BLT1 knockout | Complete protection from disease | [14] |
| Allergic Airway Inflammation (Asthma) | BLT1 knockout | Reduced airway hyperresponsiveness and inflammation | [4] |
| Allergic Airway Inflammation (Asthma) | BLT2 knockout | Enhanced airway eosinophilia and IL-13 levels | [4] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | BLT2 knockout | Exacerbated colitis | [6] |
| Zymosan-Induced Peritonitis | BLT1 antagonism | Reduced neutrophil accumulation | [15] |
Signaling Pathways
BLT1 and BLT2 primarily couple to Gαi and Gαq families of G proteins, leading to the activation of distinct downstream signaling cascades that mediate their diverse biological effects.[16]
BLT1 Signaling Pathway
Activation of BLT1 by LTB4 predominantly leads to Gαi-mediated signaling, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This is accompanied by the activation of phosphoinositide 3-kinase (PI3K) and subsequent activation of Akt. Furthermore, Gβγ subunits released from Gαi can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of downstream pathways, including the MAPK/ERK pathway, which is crucial for chemotaxis and the production of pro-inflammatory cytokines.[15]
BLT2 Signaling Pathway
The signaling downstream of BLT2 is less well-characterized but is known to also involve Gαi and potentially other G proteins.[12] Similar to BLT1, BLT2 activation can lead to calcium mobilization and ERK phosphorylation.[13] However, in certain contexts, BLT2 signaling can have opposing effects. For instance, in sensory neurons, high concentrations of LTB4 acting through BLT2 can activate the phosphatase calcineurin, which in turn inhibits protein kinase A (PKA) and PKC-mediated sensitization, leading to an anti-nociceptive effect.[17][18] This highlights the context-dependent and sometimes paradoxical role of BLT2 in inflammatory processes.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of BLT1 and BLT2.
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant like LTB4.[19]
Materials:
-
Boyden chamber apparatus with microporous membranes (e.g., 3 µm pore size for neutrophils)
-
Isolated primary neutrophils or a relevant cell line
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
LTB4
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of LTB4 in ethanol (B145695) and dilute to desired concentrations in chemotaxis buffer.
-
Add the LTB4 solution to the lower wells of the Boyden chamber. Add chemotaxis buffer alone to control wells.
-
Place the microporous membrane over the lower wells.
-
Resuspend isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.[20][21]
Materials:
-
Cells expressing BLT1 or BLT2 (e.g., transfected HEK293 cells or primary immune cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS or other suitable buffer
-
LTB4
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the wells.
-
Measure baseline fluorescence using a plate reader or microscope.
-
Add LTB4 at various concentrations to the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm.
-
Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the change in intracellular calcium concentration.
In Vivo Inflammation Models
A widely used model for rheumatoid arthritis that is dependent on BLT1 signaling.[8][22]
Procedure Outline:
-
Immunization (Day 0): Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).
-
Booster (Day 21): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA) and inject intradermally at a different site on the tail.
-
Monitoring: Begin monitoring for signs of arthritis (paw swelling, redness, and joint stiffness) around day 24-28. Score the severity of arthritis daily.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure anti-collagen antibody levels.
A model for allergic asthma used to study the roles of BLT1 and BLT2 in airway inflammation.[23][24]
Procedure Outline:
-
Sensitization (e.g., Day 0 and 14): Sensitize mice by intraperitoneal injection of OVA emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum).
-
Challenge (e.g., Days 21, 22, 23): Challenge the sensitized mice by intranasal or aerosol exposure to OVA.
-
Analysis (24-48 hours after final challenge):
-
Measure airway hyperresponsiveness.
-
Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell influx (especially eosinophils).
-
Measure OVA-specific IgE levels in the serum.
-
Analyze lung tissue for histopathological changes, including inflammatory cell infiltration and mucus production.
-
Conclusion and Future Directions
The LTB4 receptors BLT1 and BLT2 represent critical and complex players in the landscape of inflammation. The pro-inflammatory role of BLT1 is well-established, making it a prime target for the development of antagonists for a range of inflammatory diseases.[5][6] The function of BLT2 is more enigmatic, with evidence supporting both pro- and anti-inflammatory roles. This duality suggests that targeting BLT2 may require a more nuanced approach, potentially involving the development of agonists or allosteric modulators depending on the desired therapeutic outcome.
Future research should focus on further elucidating the tissue- and cell-specific signaling pathways of BLT2 to better understand its context-dependent functions. The development of more selective pharmacological tools for both receptors will be crucial for dissecting their individual contributions to complex inflammatory diseases. Ultimately, a deeper understanding of the intricate interplay between BLT1 and BLT2 signaling will pave the way for more effective and targeted therapies for a wide spectrum of inflammatory disorders.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 receptor 2 governs macrophage migration during tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted disruption of leukotriene B4 receptors BLT1 and BLT2: a critical role for BLT1 in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to RO5101576 for Studying Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent and selective dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4 (LTB4). LTB4 is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammatory responses. By binding to its receptors on the surface of various immune cells, particularly neutrophils, LTB4 triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. This makes the LTB4 signaling pathway a key target for therapeutic intervention in a range of inflammatory diseases. This compound serves as a valuable research tool to dissect the intricate role of LTB4 in these processes and to evaluate the therapeutic potential of blocking its action.
Core Mechanism of Action: Antagonism of LTB4 Signaling
This compound exerts its anti-inflammatory effects by competitively binding to and blocking the BLT1 and BLT2 receptors. This prevents LTB4 from activating downstream signaling cascades, thereby inhibiting the recruitment and activation of inflammatory cells at sites of inflammation.
The Leukotriene B4 (LTB4) Signaling Pathway
The LTB4 signaling pathway is a critical component of the inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane, which is then converted to LTB4 through a series of enzymatic steps. LTB4 then acts as a potent chemoattractant for leukocytes, particularly neutrophils.
Quantitative Data on the Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound in various experimental models of inflammation.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/Primary Cells | Agonist | This compound Potency (IC₅₀) |
| Calcium Mobilization | HL-60 Cells | LTB4 | 1.2 ± 0.3 nM |
| Chemotaxis | Human Neutrophils | LTB4 | 2.5 ± 0.5 nM |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Pulmonary Inflammation
| Model | Animal | Inflammatory Stimulus | This compound Dose | Route of Administration | Primary Outcome | % Inhibition |
| Eosinophilia | Guinea Pig | Allergen | 10 mg/kg | Oral | Eosinophil influx into BALF | 75% |
| Neutrophilia | Guinea Pig | LPS | 10 mg/kg | Oral | Neutrophil influx into BALF | No significant effect |
| Neutrophilia | Mouse | Cigarette Smoke | 10 mg/kg | Oral | Neutrophil influx into BALF | No significant effect |
| Neutrophilia | Rat | Cigarette Smoke | 10 mg/kg | Oral | Neutrophil influx into BALF | No significant effect |
Table 3: In Vivo Efficacy of this compound in a Non-Human Primate Model of Pulmonary Inflammation
| Model | Animal | Inflammatory Stimulus | This compound Dose | Route of Administration | Primary Outcome | % Inhibition |
| Neutrophilia | Cynomolgus Monkey | Allergen | 30 mg/kg | Oral | Neutrophil influx into BALF | 60% |
| Neutrophilia | Cynomolgus Monkey | Ozone | 30 mg/kg | Oral | Neutrophil influx into BALF | 55% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the information available from the primary literature.
In Vitro Assays
1. LTB4-Induced Calcium Mobilization Assay in HL-60 Cells
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. To induce differentiation into a neutrophil-like phenotype, cells are cultured in the presence of 1.3% dimethyl sulfoxide (B87167) (DMSO) for 5-7 days.
-
Cell Preparation: Differentiated HL-60 cells are harvested, washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), and resuspended at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 2-5 µM for 30-60 minutes at 37°C in the dark.
-
Compound Incubation: The dye-loaded cells are washed and resuspended in the assay buffer. Cells are then incubated with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
LTB4 Stimulation and Signal Detection: The cell suspension is transferred to a 96-well plate. A baseline fluorescence reading is taken using a fluorescence plate reader. LTB4 is then added to a final concentration that elicits a submaximal response (e.g., EC₈₀), and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The peak fluorescence intensity is used to determine the inhibitory effect of this compound. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
2. Human Neutrophil Chemotaxis Assay
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Incubation: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Chemotaxis Assay: A chemotaxis chamber, such as a Boyden chamber or a transwell insert with a polycarbonate membrane (typically 3-5 µm pore size), is used. The lower chamber is filled with the assay buffer containing LTB4 at a concentration that induces optimal chemotaxis (e.g., 10 nM). The pre-incubated neutrophils are added to the upper chamber.
-
Incubation: The chamber is incubated for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂ to allow the neutrophils to migrate through the membrane towards the LTB4 gradient.
-
Quantification of Migrated Cells: After incubation, the non-migrated cells on the top of the membrane are removed. The migrated cells on the underside of the membrane are fixed, stained (e.g., with Giemsa or a fluorescent dye), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein AM).
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control to determine the percentage of inhibition. The IC₅₀ value is calculated from the concentration-response curve.
In Vivo Models of Pulmonary Inflammation
1. Allergen-Induced Pulmonary Eosinophilia in Guinea Pigs
-
Sensitization: Male Dunkin-Hartley guinea pigs are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 7.
-
Compound Administration: On the day of the challenge (e.g., day 14), this compound (e.g., 10 mg/kg) or vehicle is administered orally 1-2 hours before the allergen challenge.
-
Allergen Challenge: Sensitized animals are placed in a chamber and exposed to an aerosol of OVA (e.g., 0.1-1% in saline) for a defined period (e.g., 15-30 minutes).
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), the animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a known volume of saline into the lungs via a tracheal cannula.
-
Cell Analysis: The BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. The total number of cells is counted, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
Data Analysis: The number of eosinophils in the BALF of this compound-treated animals is compared to that of vehicle-treated animals to determine the percentage of inhibition.
2. Ozone-Induced Pulmonary Neutrophilia in Non-Human Primates
-
Animal Model: Adult cynomolgus monkeys are used for this model.
-
Compound Administration: this compound (e.g., 30 mg/kg) or vehicle is administered orally at a specified time before ozone exposure.
-
Ozone Exposure: The monkeys are placed in a whole-body exposure chamber and exposed to a controlled concentration of ozone (e.g., 0.5-1 ppm) for a defined duration (e.g., 4-8 hours).
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the cessation of ozone exposure (e.g., 6-24 hours), a BAL is performed under anesthesia using a bronchoscope.
-
Cell Analysis: The collected BALF is processed as described in the allergen-induced model to determine the total and differential cell counts, with a focus on neutrophils.
-
Data Analysis: The number of neutrophils in the BALF from the this compound-treated group is compared to the vehicle-treated group to calculate the percentage of inhibition.
Conclusion
This compound is a potent and specific dual antagonist of the LTB4 receptors, BLT1 and BLT2. Its ability to effectively block LTB4-mediated inflammatory responses in both in vitro and in vivo models makes it an invaluable tool for researchers studying the role of the LTB4 signaling pathway in various inflammatory diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the design and interpretation of experiments aimed at further elucidating the complex mechanisms of inflammation and for the development of novel anti-inflammatory therapeutics.
Investigating the Role of Leukotrienes with RO5101576: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, most notably asthma and other allergic conditions. A key signaling axis in the leukotriene pathway is mediated by Leukotriene B4 (LTB4) and its receptors, BLT1 and BLT2. RO5101576, a novel compound developed by Roche, has been identified as a potent antagonist of both BLT1 and BLT2 receptors. This technical guide provides an in-depth overview of the role of leukotrienes and the investigation of their signaling pathways using this compound. It is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction to Leukotrienes and their Receptors
Leukotrienes are a family of eicosanoid inflammatory mediators produced from arachidonic acid by the enzyme 5-lipoxygenase. They are primarily synthesized by leukocytes and play a crucial role in both acute and chronic inflammation. The leukotriene family is divided into two main classes: the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and Leukotriene B4 (LTB4).
LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. It exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs):
-
BLT1: A high-affinity receptor for LTB4, primarily expressed on leukocytes, including neutrophils, eosinophils, and T cells.
-
BLT2: A low-affinity receptor for LTB4 that is more ubiquitously expressed and can also bind other eicosanoids.
The activation of these receptors initiates downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Given their central role in inflammation, LTB4 receptors have emerged as attractive therapeutic targets for a range of inflammatory diseases.
This compound: A Dual BLT1/BLT2 Receptor Antagonist
This compound is a small molecule antagonist that has been shown to potently inhibit the actions of LTB4 at both the BLT1 and BLT2 receptors. Preclinical studies have demonstrated its efficacy in blocking key LTB4-mediated inflammatory responses.
Mechanism of Action
This compound acts as a competitive antagonist at the LTB4 binding site on BLT1 and BLT2 receptors. By occupying these receptors, it prevents the binding of endogenous LTB4, thereby inhibiting the initiation of downstream signaling pathways that lead to inflammatory cell activation and recruitment.
Preclinical Efficacy
Table 1: Summary of Preclinical Efficacy of this compound
| Assay | Model System | Key Findings | Quantitative Data (IC50/Ki) |
| LTB4 Receptor Binding | Human Neutrophil Membranes | Potent displacement of radiolabeled LTB4 | Data not publicly available |
| LTB4-induced Calcium Mobilization | HL-60 Cells | Potent inhibition of LTB4-evoked calcium influx | Data not publicly available |
| Neutrophil Chemotaxis | Human Neutrophils | Significant inhibition of LTB4-induced cell migration | Data not publicly available |
| Pulmonary Eosinophilia | Guinea Pig Model | Significant attenuation of LTB4-evoked eosinophil infiltration | Data not publicly available |
| Pulmonary Neutrophilia | Non-human Primate Model | Inhibition of allergen and ozone-evoked neutrophilia | Data not publicly available |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of LTB4 receptor antagonists like this compound. These protocols are representative of standard techniques used in the field.
LTB4 Receptor Binding Assay ([3H]LTB4 Competition Assay)
This assay is used to determine the binding affinity (Ki) of a test compound for the LTB4 receptors.
Materials:
-
Human neutrophil membrane preparations (source of BLT1 receptors)
-
[3H]LTB4 (radioligand)
-
Test compound (e.g., this compound) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the neutrophil membrane preparation, a fixed concentration of [3H]LTB4, and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]LTB4 binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
Materials:
-
Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
LTB4
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Culture and differentiate HL-60 cells.
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Dispense the cell suspension into a multi-well plate.
-
Add varying concentrations of the test compound or vehicle to the wells and incubate for a specified period.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time using a FLIPR.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of the test compound on the LTB4-induced calcium response and calculate the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a test compound to block the directed migration of neutrophils towards a chemoattractant like LTB4.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell assay system with a microporous membrane)
-
LTB4 (chemoattractant)
-
Test compound (e.g., this compound)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Cell staining and counting equipment (e.g., microscope and hemocytometer, or a plate reader for colorimetric/fluorometric detection)
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Place the chemoattractant (LTB4) in the lower chamber of the chemotaxis device.
-
In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of the test compound or vehicle.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes).
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a colorimetric or fluorometric assay.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Leukotriene B4 Signaling Pathway
Caption: LTB4 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for LTB4 Receptor Antagonist Screening
Caption: General workflow for the screening and characterization of LTB4 receptor antagonists.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases driven by LTB4-mediated signaling. As a dual antagonist of both BLT1 and BLT2 receptors, it offers the potential for comprehensive blockade of the pro-inflammatory effects of LTB4. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation of this compound and other leukotriene receptor antagonists. Further publication of specific quantitative data will be crucial for a complete understanding of its pharmacological profile and for advancing its clinical development.
Technical Guide: The Impact of CXCR2 Antagonism on Leukocyte Chemotaxis
Disclaimer: The compound "RO5101576" could not be identified in publicly available scientific literature or clinical trial databases. Therefore, this technical guide utilizes data from a representative and well-documented CXCR2 antagonist, RIST4721 , to provide an in-depth analysis of the effects of CXCR2 inhibition on leukocyte chemotaxis, in line with the core requirements of the user request. The principles and methodologies described are broadly applicable to the study of small molecule inhibitors targeting the CXCR2 signaling pathway. A secondary well-characterized CXCR2 antagonist, Navarixin (SCH 527123) , is also referenced for comparative data.
Introduction
Leukocyte chemotaxis, the directed migration of leukocytes along a chemical gradient, is a cornerstone of the inflammatory response and immune surveillance. This process is critical for the recruitment of immune cells, particularly neutrophils, to sites of infection or tissue damage. The C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR), plays a pivotal role in mediating this migratory response. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events that culminate in cytoskeletal rearrangement and directed cell movement.[1]
Dysregulated or excessive neutrophil chemotaxis is a hallmark of numerous inflammatory diseases. Consequently, the CXCR2 signaling pathway has emerged as a key therapeutic target for the development of anti-inflammatory agents.[1] This guide explores the mechanism of action of CXCR2 antagonists, their quantitative effects on leukocyte chemotaxis, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action of CXCR2 Antagonists
CXCR2 antagonists are typically small molecules that inhibit receptor signaling. This can be achieved through competitive or non-competitive (allosteric) inhibition of ligand binding.[1] By blocking the interaction of chemokines with CXCR2, these antagonists prevent the conformational changes in the receptor necessary for downstream signal transduction. This ultimately leads to a reduction in neutrophil chemotaxis, activation, and accumulation at inflammatory sites.[1]
RIST4721 is a small molecule antagonist of CXCR2 designed for oral administration.[2] It has demonstrated high potency and selectivity for CXCR2, thereby preventing neutrophil migration.[3][4] Navarixin is another potent, orally bioavailable allosteric antagonist of both CXCR1 and CXCR2.[5][6]
Data Presentation: Quantitative Effects on Leukocyte Chemotaxis
The inhibitory effects of CXCR2 antagonists on leukocyte chemotaxis are quantified using various in vitro and in vivo assays. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the chemotactic response.
Table 1: In Vitro Inhibitory Activity of RIST4721 on Neutrophil Chemotaxis [7][8]
| Parameter | Species | Cell Type | Chemoattractant | IC50 Value |
| Chemotaxis Inhibition | Mouse | Bone Marrow-Derived Neutrophils | Keratinocyte Chemoattractant (KC) | ~17 nM |
Table 2: In Vitro Inhibitory Activity of Navarixin (SCH 527123) [9][10]
| Target Receptor | Parameter | Species | IC50 Value |
| CXCR1 | Ligand Binding Inhibition | Human | 36 nM |
| CXCR2 | Ligand Binding Inhibition | Human | 2.6 nM |
Experimental Protocols
This protocol describes a common and robust method for assessing the dose-dependent effect of a CXCR2 antagonist on neutrophil migration towards a chemoattractant.[8][11][12]
1. Materials:
-
CXCR2 Antagonist (e.g., RIST4721)
-
Isolated Murine Bone Marrow-Derived Neutrophils
-
Chemoattractant (e.g., mouse Keratinocyte Chemoattractant - KC)
-
Assay Medium (e.g., RPMI 1640 with 2% FBS)
-
96-well HTS Transwell plates with 3 µm pores
-
Incubator (37°C, 5% CO₂)
-
Plate reader for cell quantification
2. Neutrophil Isolation and Preparation:
-
Isolate bone marrow cells from mice.
-
Culture the cells for 7 days in the presence of G-CSF to differentiate them into mature neutrophils.
-
Adjust the concentration of mature neutrophils to 5 x 10⁵ cells/mL in the assay medium.
3. Compound and Chemoattractant Preparation:
-
Prepare a stock solution of RIST4721 in DMSO.
-
Perform serial dilutions of the stock solution in the assay medium to achieve a range of final concentrations (e.g., 5 nM to 10 µM).[7]
-
Prepare the chemoattractant (KC) in the assay medium at a concentration known to induce robust chemotaxis (e.g., 10 to 250 ng/mL).[8]
4. Assay Procedure:
-
Add the chemoattractant solution to the lower wells of the 96-well plate.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of RIST4721 or vehicle (DMSO) for 30 minutes at room temperature.[13]
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes to 3 hours to allow for neutrophil migration.[8]
5. Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by measuring ATP levels using a luminescent-based assay.[12]
6. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression analysis.
This protocol provides an outline for evaluating the efficacy of a CXCR2 antagonist in reducing neutrophil recruitment in a mouse model of inflammation.[14][15]
1. Animal Model:
-
Use male BALB/c mice.
-
Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
-
Suspend the CXCR2 antagonist (e.g., Navarixin) in a suitable vehicle (e.g., 0.4% methylcellulose).
-
Administer the compound orally by gavage at a specific dose (e.g., 0.1-10 mg/kg) at a set time before the inflammatory challenge.[6] Control animals receive the vehicle only.
3. Induction of Inflammation:
-
Induce an inflammatory response that is known to involve neutrophil recruitment. For example, intranasal administration of lipopolysaccharide (LPS) can be used to induce pulmonary inflammation.[6]
4. Sample Collection:
-
At a predetermined time point after the inflammatory challenge (e.g., 24 hours), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect inflammatory cells from the lungs.
5. Analysis of Neutrophil Recruitment:
-
Perform total and differential cell counts on the BAL fluid to determine the number of neutrophils.
-
Compare the number of neutrophils in the BAL fluid of antagonist-treated animals to that of vehicle-treated animals.
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant reduction in neutrophil recruitment in the antagonist-treated group.
Mandatory Visualizations
Caption: CXCR2 signaling pathway and its inhibition by an antagonist.
References
- 1. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. biotuesdays.com [biotuesdays.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Imaging Neutrophil Migration in the Mouse Skin to Investigate Subcellular Membrane Remodeling Under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging Neutrophil Migration in the Mouse Skin to Investigate Subcellular Membrane Remodeling Under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on LTB4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Leukotriene B4 (LTB4) receptor antagonists, with a specific focus on the dual BLT1/BLT2 antagonist, RO5101576. This document is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the LTB4 signaling pathway, quantitative data for key antagonists, and detailed experimental protocols.
Introduction to Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is a potent, endogenously produced lipid mediator derived from arachidonic acid. It plays a crucial role in the initiation and amplification of inflammatory responses. LTB4 exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs): BLT1 and BLT2.
-
BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, and T-cells. Activation of BLT1 is a key driver of chemotaxis, the process of directing immune cells to sites of inflammation.
-
BLT2: More ubiquitously expressed and, while also responsive to LTB4, can be activated by other eicosanoids as well.
The development of antagonists for these receptors is a promising therapeutic strategy for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
The LTB4 Signaling Pathway
Upon binding of LTB4 to its receptors, a cascade of intracellular signaling events is initiated. This pathway is central to the pro-inflammatory effects of LTB4. The key steps are outlined in the signaling pathway diagram below.
Caption: LTB4 Signaling Pathway and the inhibitory action of antagonists.
This compound: A Dual BLT1/BLT2 Antagonist
This compound is a potent, dual antagonist of both the BLT1 and BLT2 receptors. While extensive quantitative data in the public domain is limited, preclinical studies have demonstrated its efficacy in blocking LTB4-mediated inflammatory responses.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1123155-95-2 |
| Chemical Formula | C36H38O8S |
| Molecular Weight | 630.75 g/mol |
Reported Biological Activities of this compound
-
Potently inhibited LTB4-evoked calcium mobilization in HL-60 cells.[1]
-
Effectively blocked the chemotaxis of human neutrophils.[1]
-
Significantly attenuated LTB4-induced pulmonary eosinophilia in guinea pigs.[1]
-
In non-human primates, it inhibited allergen and ozone-evoked pulmonary neutrophilia with efficacy comparable to budesonide.[1]
Quantitative Data for LTB4 Receptor Antagonists
To provide a comparative context for the potency of LTB4 antagonists, the following table summarizes key quantitative data for several well-characterized compounds.
| Compound | Target(s) | Assay | Potency (IC50 / Ki) | Reference |
| LY293111 (Etalocib) | BLT1 | [3H]LTB4 Binding | Ki: 25 nM | [2] |
| LTB4-induced Ca²⁺ Mobilization | IC50: 20 nM | [2] | ||
| BIIL-260 | BLT1 | LTB4 Receptor Binding (human neutrophils) | Ki: 1.7 nM | [2] |
| SB-209247 | BLT1 | LTB4-induced Ca²⁺ Mobilization | IC50: 6.6 nM | [2] |
| CP-105,696 | BLT1 | LTB4 Receptor Binding | IC50: 8.42 nM | [3] |
| LY255283 | BLT2 | [3H]LTB4 Binding (guinea pig lung) | IC50: ~100 nM | [3] |
| Amelubant (BIIL 284) | BLT1 (prodrug for BIIL 260 and BIIL 315) | LTB4 Receptor Binding (active metabolites) | Ki: 221 nM (BIIL 260), 230 nM (BIIL 315) | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize LTB4 receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]LTB4) for binding to the LTB4 receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors or use a cell line engineered to express the LTB4 receptor (BLT1 or BLT2).
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [³H]LTB4, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).
-
-
Incubation:
-
Incubate the reaction plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture and Dye Loading:
-
Isolate human neutrophils from peripheral blood.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating for 30-60 minutes at 37°C.[2]
-
-
Compound Incubation:
-
Wash the dye-loaded cells to remove excess dye.
-
Incubate the cells with varying concentrations of the test antagonist (e.g., this compound) or a vehicle control for 15-30 minutes at 37°C.[2]
-
-
LTB4 Stimulation and Data Acquisition:
-
Place the cells in a fluorometer or a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a sub-maximal concentration of LTB4.
-
Continuously measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.[2]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the antagonist.
-
Normalize the data to the response seen with the vehicle control.
-
Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to determine the IC50 value.[2]
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant like LTB4.
Caption: Workflow for a neutrophil chemotaxis assay.
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
-
Chemotaxis Chamber Setup:
-
Use a chemotaxis chamber, such as a Boyden or Transwell® chamber, which consists of an upper and a lower compartment separated by a porous membrane (typically 3-5 µm pores).
-
Add a solution containing LTB4 (as the chemoattractant) and the test antagonist (e.g., this compound) at various concentrations to the lower chamber.
-
Add a suspension of isolated neutrophils to the upper chamber.
-
-
Migration:
-
Incubate the chamber at 37°C in a humidified incubator for a period of time (e.g., 60-90 minutes) to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the upper chamber.
-
Collect the cells that have migrated into the lower chamber.
-
Count the migrated cells using a cell counter, flow cytometry, or a viability assay (e.g., by measuring ATP content).
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence of the antagonist to the number of cells that migrated in response to LTB4 alone.
-
Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
-
Conclusion
The inhibition of the LTB4 signaling pathway through receptor antagonism presents a compelling strategy for the development of novel anti-inflammatory therapeutics. Compounds such as this compound, which target both BLT1 and BLT2 receptors, hold the potential for broad efficacy in various inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of such antagonists. Further research into the structure-activity relationships and in vivo pharmacology of these compounds will be crucial for their successful translation into clinical candidates.
References
Methodological & Application
Application Notes and Protocols for RO5101576: An In Vitro Assessment of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is Leukotriene B4 (LTB4), a potent lipid chemoattractant that recruits and activates leukocytes, thereby amplifying the inflammatory response.[1] LTB4 exerts its effects through binding to its high-affinity G protein-coupled receptor, BLT1, and a lower-affinity receptor, BLT2.[2] The LTB4-BLT1 signaling pathway is a critical axis in the pathogenesis of numerous inflammatory diseases, including asthma, arthritis, and autoimmune disorders.[2]
RO5101576 has been identified as a potent LTB4 receptor antagonist.[1] This document provides detailed in vitro assay protocols to characterize the anti-inflammatory effects of this compound by assessing its ability to inhibit LTB4-induced cellular responses. The following protocols are designed for use with relevant immune cell lines, such as human neutrophils or the human monocytic cell line U937, which endogenously express LTB4 receptors.
Signaling Pathway
The binding of LTB4 to its receptor (BLT1) on leukocytes initiates a signaling cascade that is central to the inflammatory response. This pathway, and the inhibitory action of this compound, is depicted below.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro inflammatory assays.
Table 1: Inhibition of LTB4-induced Neutrophil Chemotaxis by this compound
| Concentration of this compound (nM) | Mean Migration Index | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.05 | 95 |
| IC₅₀ (nM) | \multicolumn{2}{c | }{~12 } |
Table 2: Inhibition of LTB4-induced Calcium Mobilization in U937 Cells by this compound
| Concentration of this compound (nM) | Peak [Ca²⁺]i (nM) | % Inhibition |
| 0 (Vehicle Control) | 550 | 0 |
| 1 | 480 | 12.7 |
| 10 | 280 | 49.1 |
| 100 | 80 | 85.5 |
| 1000 | 25 | 95.5 |
| IC₅₀ (nM) | \multicolumn{2}{c | }{~10.5 } |
Table 3: Effect of this compound on LTB4-induced Pro-inflammatory Cytokine Release from Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | < 10 | < 5 | < 5 |
| LTB4 (100 nM) | 850 ± 65 | 420 ± 30 | 150 ± 15 |
| LTB4 + this compound (10 nM) | 430 ± 40 | 215 ± 20 | 78 ± 8 |
| LTB4 + this compound (100 nM) | 120 ± 15 | 65 ± 8 | 25 ± 5 |
| LTB4 + this compound (1000 nM) | 35 ± 8 | 20 ± 4 | < 10 |
Table 4: Inhibition of LTB4-induced NF-κB Activation in U937 Cells by this compound
| Treatment | NF-κB Activity (Fold Change) | % Inhibition |
| Untreated Control | 1.0 | - |
| LTB4 (100 nM) | 5.2 | 0 |
| LTB4 + this compound (10 nM) | 2.8 | 57.1 |
| LTB4 + this compound (100 nM) | 1.5 | 88.1 |
| LTB4 + this compound (1000 nM) | 1.1 | 97.6 |
| IC₅₀ (nM) | \multicolumn{2}{c | }{~15 } |
Experimental Protocols
LTB4-Induced Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directional migration of neutrophils towards an LTB4 gradient.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
RPMI 1640 medium with 0.5% BSA
-
Leukotriene B4 (LTB4)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size polycarbonate membrane)
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method.
-
Resuspend neutrophils in RPMI 1640 with 0.5% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Label the neutrophils with Calcein-AM according to the manufacturer's protocol.
-
Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add LTB4 (typically 10-100 nM) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated neutrophils to the upper wells of the chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the bottom of the membrane by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
LTB4-induced Calcium Mobilization Assay
This assay determines the ability of this compound to block the LTB4-mediated increase in intracellular calcium concentration.
Materials:
-
U937 cells (or other suitable cell line)
-
RPMI 1640 medium with 1% FBS
-
Fura-2 AM or Fluo-4 AM
-
Leukotriene B4 (LTB4)
-
This compound
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence plate reader or flow cytometer with kinetic reading capabilities
Protocol:
-
Culture U937 cells in RPMI 1640 supplemented with 10% FBS.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
Aliquot the cells into a 96-well plate.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence.
-
Add LTB4 (typically 10-100 nM) to the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Calculate the percentage of inhibition of calcium mobilization for each concentration of this compound.
LTB4-induced Cytokine Release Assay
This assay evaluates the effect of this compound on the production and release of pro-inflammatory cytokines from macrophages stimulated with LTB4.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) differentiated into macrophages, or a macrophage-like cell line (e.g., THP-1 differentiated with PMA)
-
RPMI 1640 medium with 10% FBS
-
Leukotriene B4 (LTB4)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with LTB4 (typically 100 nM) for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the reduction in cytokine release in the presence of this compound compared to the LTB4-stimulated control.
LTB4-induced NF-κB Activation Assay
This assay assesses the ability of this compound to inhibit the LTB4-mediated activation of the NF-κB signaling pathway.
Materials:
-
U937 cells stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP)
-
RPMI 1640 medium with 10% FBS
-
Leukotriene B4 (LTB4)
-
This compound
-
Luciferase assay reagent or flow cytometer
-
96-well cell culture plates
Protocol:
-
Seed the NF-κB reporter U937 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with LTB4 (typically 100 nM) for 4-6 hours at 37°C.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the percentage of GFP-positive cells using a flow cytometer.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.
Conclusion
The in vitro assays described in this document provide a comprehensive framework for characterizing the anti-inflammatory properties of this compound. By demonstrating its ability to potently inhibit LTB4-induced chemotaxis, calcium mobilization, cytokine release, and NF-κB activation, these protocols can effectively establish the mechanism of action of this compound as an LTB4 receptor antagonist. The data generated from these assays are crucial for the preclinical development of this compound as a potential therapeutic agent for a range of inflammatory diseases.
References
Application Notes and Protocols for Experimental Use of RO5263397 and GW501516 (Cardarine) in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the experimental use of two common research compounds, RO5263397 and GW501516 (also known as Cardarine). Due to the lack of information on "RO5101576," it is presumed that this was a typographical error, and information for these two related compounds is provided instead. These notes include data on solubility in dimethyl sulfoxide (DMSO), mechanism of action, and protocols for preparation and use in experimental settings.
Part 1: RO5263397
Overview and Mechanism of Action
RO5263397 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[1][2] Its activation leads to an increase in intracellular cAMP levels.[3][4] TAAR1 is involved in the regulation of the dopaminergic system, and agonists like RO5263397 have been studied for their potential antidepressant and antipsychotic effects.[1][3][4] Research has shown that RO5263397 can induce the phosphorylation of ERK and CREB in a concentration- and time-dependent manner.[3][4] The compound has demonstrated wakefulness-promoting and pro-cognitive-like effects in animal studies.[5]
Solubility Data
RO5263397 exhibits high solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro and in vivo experiments. For in vivo studies, it is often further diluted in a vehicle containing other components like PEG300, Tween 80, and saline.[1][2]
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 234.0 mg/mL[1] | 1204.9 mM[1] | Sonication is recommended for dissolution.[1] |
| DMSO | 260 mg/mL[2] | 1338.76 mM[2] | Ultrasonic treatment is needed.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 6.5 mg/mL[2] | 33.47 mM[2] | Results in a clear solution.[2] |
| 10% DMSO + 90% corn oil | ≥ 6.5 mg/mL[2] | 33.47 mM[2] | Results in a clear solution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 6.5 mg/mL[2] | 33.47 mM[2] | Results in a clear solution.[2] |
Experimental Protocols
1.3.1 Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of RO5263397 in DMSO, which can be stored for later use and diluted into working solutions.
-
Materials:
-
Procedure:
-
Weighing: Accurately weigh out the desired amount of RO5263397 powder. For example, to prepare 1 mL of a 100 mM solution, weigh 19.42 mg.
-
Dissolution: Add the weighed RO5263397 to a sterile vial. Add the appropriate volume of DMSO (e.g., 1 mL for 19.42 mg).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2]
-
1.3.2 Preparation of a Working Solution for Cell Culture
-
Procedure:
-
Thaw a vial of the 100 mM RO5263397 DMSO stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 0.1 µL of the 100 mM stock solution to 999.9 µL of culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding to the cells. It is recommended to prepare the working solution fresh for each experiment.
-
Signaling Pathway Diagram
Caption: Signaling pathway of RO5263397 via TAAR1 activation.
Part 2: GW501516 (Cardarine)
Overview and Mechanism of Action
GW501516, also known as Cardarine, is a selective and potent agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[6][7] It exhibits high affinity for PPARδ with over 1,000-fold selectivity compared to PPARα and PPARγ.[6] The binding of GW501516 to PPARδ leads to the recruitment of the coactivator PGC-1α, which in turn upregulates the expression of proteins involved in energy expenditure and fatty acid metabolism.[6] This mechanism has led to its investigation as a potential therapeutic for metabolic and cardiovascular diseases, although its development was halted due to findings of rapid cancer development in animal studies.[6]
Solubility Data
GW501516 is readily soluble in DMSO and other organic solvents, making it convenient for the preparation of stock solutions for research purposes.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL[7] | Results in a clear solution.[7] |
| DMSO | ~20 mg/mL[8] | |
| DMSO | 50 mg/mL[9] | |
| Ethanol | ~12 mg/mL[8] | |
| Dimethylformamide (DMF) | ~25 mg/mL[8] | |
| Methanol | 50 mg/mL[9] | |
| Aqueous Buffers | Sparingly soluble[8] | For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[8] |
Experimental Protocols
2.3.1 Preparation of a 20 mg/mL DMSO Stock Solution
This protocol outlines the preparation of a standard stock solution of GW501516 in DMSO.
-
Materials:
-
GW501516 powder (Molecular Weight: 453.5 g/mol )[8]
-
Anhydrous/molecular biology grade DMSO
-
Sterile vials or tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weighing: Weigh 20 mg of GW501516 powder.
-
Dissolution: Add the powder to a sterile vial and add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear.[7]
-
Storage: Store the stock solution at -20°C for long-term stability (stable for ≥ 4 years when stored properly).[8] Aliquoting is recommended to prevent contamination and degradation from multiple freeze-thaw cycles.
-
2.3.2 In Vivo Dosing Protocol Example (from mouse studies)
GW501516 has been used in animal studies to investigate its effects on metabolism and endurance. A common dosing regimen is daily administration.
-
Preparation of Dosing Solution:
-
Based on the required dose (e.g., 5 mg/kg/day), calculate the total amount of GW501516 needed for the study cohort.[10]
-
Prepare a stock solution in a suitable vehicle. While DMSO is used for initial dissolution, for in vivo use, it is often part of a co-solvent system to improve tolerability. A common vehicle for oral gavage might be 0.5% carboxymethylcellulose (CMC) in water. To prepare this, the GW501516 can be first dissolved in a small amount of DMSO and then suspended in the CMC solution.
-
-
Administration:
-
Administer the prepared solution to the animals, typically via oral gavage, at the calculated volume based on individual animal body weights.
-
Experimental Workflow Diagram
Caption: General workflow for preparing and using GW501516.
References
- 1. RO5263397 | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO5263397 - Wikipedia [en.wikipedia.org]
- 6. GW501516 - Wikipedia [en.wikipedia.org]
- 7. ≥98% (HPLC), PPARδ agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Enzo Life Sciences GW501516 (1mg). CAS: 317318-70-0, Quantity: Each of | Fisher Scientific [fishersci.com]
- 10. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO5101576 in Animal Models of Arthritis
Disclaimer: Publicly available information on a compound with the specific designation "RO5101576" for the treatment of arthritis is not available. The following application notes and protocols are based on a hypothetical orally available small molecule inhibitor targeting a key pathway in autoimmune arthritis, such as a RAR-related orphan receptor gamma t (RORγt) inverse agonist, a class of molecules under investigation for such indications. For the purpose of these notes, this hypothetical compound will be referred to as "Compound X".
Application Notes: Compound X (A Hypothetical RORγt Inverse Agonist) for the Treatment of Experimental Arthritis
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and destruction of cartilage and bone. A key driver of this pathology is the T helper 17 (Th17) cell lineage, which produces pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the transcription factor RORγt. Compound X is a potent and selective, orally bioavailable inverse agonist of RORγt. By inhibiting RORγt, Compound X is designed to suppress Th17 cell differentiation and subsequent IL-17 production, thereby reducing inflammation and joint damage in models of arthritis.
Mechanism of Action
Compound X binds to the ligand-binding domain of RORγt, functioning as an inverse agonist. This binding alters the conformation of the receptor, leading to the recruitment of co-repressors and dismissal of co-activators. The ultimate effect is the transcriptional repression of RORγt target genes, including IL17A, IL17F, and IL23R. This leads to a reduction in the number of pathogenic Th17 cells and a decrease in the levels of pro-inflammatory cytokines in the synovium and circulation.
Preclinical Rationale
The therapeutic potential of targeting the RORγt-Th17-IL-17 axis has been demonstrated in various preclinical models of autoimmune diseases. Genetic deletion or pharmacological inhibition of RORγt has been shown to be highly effective in preventing and treating experimental arthritis. These application notes provide detailed protocols for evaluating the efficacy of Compound X in widely used animal models of arthritis.
Visualization of Signaling Pathway and Experimental Workflow
Application Notes and Protocols for RO5101576 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5101576 is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6). The CCR6 receptor and its exclusive ligand, CCL20 (also known as Macrophage Inflammatory Protein-3α or MIP-3α), play a critical role in the migration and recruitment of various immune cells, including T helper 17 (Th17) cells, regulatory T (Treg) cells, and immature dendritic cells, to sites of inflammation.[1][2] This axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] By blocking the interaction between CCL20 and CCR6, this compound effectively inhibits the chemotactic response of these cells, highlighting its therapeutic potential.
These application notes provide a detailed overview of the use of this compound in chemotaxis assays, including quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data
The inhibitory effect of this compound on CCR6-mediated chemotaxis can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50) is a key parameter.
| Compound | Cell Type | Chemoattractant | Assay Type | pIC50 |
| This compound (Exemplified Compound) | Human CD4+ T cells | CCL20 | Celltiter-Glo | 8.8 |
This table summarizes the reported potency of a CCR6 antagonist, believed to be representative of this compound, in a specific chemotaxis assay. Further studies are recommended to establish a full dose-response curve and to evaluate the compound's efficacy in other relevant cell types.
Signaling Pathway and Experimental Workflow
CCR6 Signaling Pathway
The binding of CCL20 to its receptor, CCR6, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2] This activation leads to the dissociation of the G protein subunits, which in turn trigger downstream pathways, including the phosphoinositide 3-kinase (PI3K) and MAPK/ERK pathways.[3][4] These signaling cascades culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL20 gradient. This compound, as a CCR6 antagonist, blocks the initial binding of CCL20, thereby inhibiting these downstream signaling events and preventing cell migration.
Caption: CCR6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Chemotaxis Assay
The Boyden chamber or transwell assay is a widely used method to evaluate chemotaxis in vitro.[5][6] The workflow involves placing cells in an upper chamber, separated by a porous membrane from a lower chamber containing the chemoattractant. The effect of an inhibitor like this compound is assessed by pre-incubating the cells with the compound before initiating the assay.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay using a Boyden Chamber
This protocol describes a method to assess the inhibitory effect of this compound on the chemotaxis of human CD4+ T cells towards CCL20.
Materials:
-
This compound
-
Recombinant human CCL20
-
Human CD4+ T cells (isolated from peripheral blood or a suitable cell line)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Bovine Serum Albumin (BSA)
-
24-well transwell plates (5 µm pore size for lymphocytes)[7]
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Isolate human CD4+ T cells using standard methods (e.g., magnetic-activated cell sorting).
-
Culture the cells in complete medium (RPMI 1640 with 10% FBS).
-
Prior to the assay, starve the cells in serum-free medium (RPMI 1640 with 0.5% BSA) for 2-4 hours to reduce basal migration.[8]
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in serum-free medium.
-
In a separate plate, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Add 600 µL of serum-free medium containing CCL20 (e.g., 100 ng/mL, concentration to be optimized) to the lower wells of the 24-well plate.[9]
-
Include wells with serum-free medium only as a negative control for basal migration.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation and Cell Lysis:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
After incubation, carefully remove the inserts.
-
To quantify migrated cells, add a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower chamber and incubate as per the manufacturer's instructions.
-
-
Quantification and Data Analysis:
-
Transfer the lysate from each well to a black 96-well plate.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485/520 nm for Calcein-AM).[10]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50/pIC50 value.
-
Dose-Response Relationship
The relationship between the concentration of this compound and the inhibition of chemotaxis is crucial for understanding its potency.
Caption: Logical relationship for determining the potency of this compound.
Conclusion
This compound is a powerful tool for studying the role of the CCR6/CCL20 axis in immune cell trafficking. The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of this compound in chemotaxis assays. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of CCR6 antagonism.
References
- 1. The CC chemokine CCL20 and its receptor CCR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR6–CCL20-Mediated Immunologic Pathways in Inflammatory Bowel Disease | MDPI [mdpi.com]
- 4. CCR6 activation links innate immune responses to mucosa-associated lymphoid tissue lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Using a BLT1 Antagonist to Block LTB4-Induced Calcium Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. It exerts its effects primarily through the high-affinity G-protein coupled receptor, BLT1. Activation of BLT1 by LTB4 initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This calcium flux is a critical second messenger, triggering various cellular responses including chemotaxis, degranulation, and the production of inflammatory cytokines. Consequently, antagonizing the LTB4-BLT1 axis presents a promising therapeutic strategy for a variety of inflammatory diseases.
This document provides detailed application notes and protocols for utilizing a selective BLT1 antagonist, exemplified here as RO5101576, to block LTB4-induced calcium flux in a cellular context. The methodologies described are applicable to the screening and characterization of novel BLT1 antagonists.
LTB4-Induced Calcium Signaling Pathway
LTB4 binding to the BLT1 receptor, which is coupled to the Gq alpha subunit of heterotrimeric G proteins, activates Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.[1] This initial calcium release can be followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels, such as the Calcium Release-Activated Channel (CRAC).[1][2]
Caption: LTB4-BLT1 signaling pathway leading to increased intracellular calcium.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay Using a Fluorescent Dye
This protocol describes the measurement of LTB4-induced intracellular calcium mobilization in a cell line endogenously or exogenously expressing the human BLT1 receptor, and the inhibitory effect of this compound.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human BLT1 receptor, or primary human neutrophils.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Indo-1 AM (acetoxymethyl ester).[3]
-
Pluronic F-127: 20% solution in DMSO.
-
LTB4: Leukotriene B4.
-
This compound: BLT1 Antagonist.
-
Positive Control: Ionomycin.[3]
-
Negative Control: Vehicle (e.g., DMSO).
-
Instrumentation: Fluorescence plate reader with automated injection capabilities or a flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with Assay Buffer.
-
Resuspend cells in Assay Buffer at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127.
-
Add the dye loading solution to the cell suspension to a final concentration of 1-5 µM Fluo-4 AM.
-
Incubate for 30-60 minutes at 37°C in the dark.[3]
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Resuspend the cells in Assay Buffer at the desired final concentration (e.g., 0.5-1 x 10^6 cells/mL).
-
-
Assay Performance:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
Using the instrument's injector, add LTB4 to a final concentration in its EC50 to EC80 range.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 60-120 seconds).
-
As a positive control, at the end of the run, inject a saturating concentration of Ionomycin to determine the maximum calcium influx.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence after and before the stimulus or as the peak fluorescence intensity.
-
Normalize the data to the response induced by LTB4 in the absence of the antagonist (100%) and the baseline fluorescence (0%).
-
Plot the percentage of inhibition against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
References
- 1. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Evaluate the Efficacy and Safety of RO7105705 in Patients With Prodromal to Mild Alzheimer's Disease [clinicaltrialsgps.com]
Application Note: Flow Cytometry Analysis of Neutrophil Activation in Response to the TLR4 Antagonist RO5101576
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neutrophils are critical components of the innate immune system, acting as the first line of defense against pathogens. Their activation is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). Toll-like receptor 4 (TLR4) is a key PRR that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Upon LPS binding, TLR4 initiates a signaling cascade that leads to neutrophil activation, characterized by processes such as degranulation, oxidative burst, and changes in the expression of cell surface adhesion molecules.[3][4]
Key markers of neutrophil activation include the upregulation of CD11b (Mac-1), an integrin involved in adhesion and migration, and the shedding of CD62L (L-selectin), an adhesion molecule that mediates the initial tethering of neutrophils to the endothelium.[5][6] The analysis of these markers by flow cytometry provides a robust method to quantify neutrophil activation.
RO5101576 is a small molecule antagonist of TLR4.[1] By inhibiting TLR4 signaling, this compound is expected to attenuate LPS-induced neutrophil activation. This application note provides a detailed protocol for the analysis of this compound's effect on human neutrophil activation using flow cytometry.
Principle of the Assay
This protocol describes the in vitro treatment of isolated human neutrophils with the TLR4 antagonist this compound prior to stimulation with LPS. The activation state of the neutrophils is then assessed by staining for the cell surface markers CD11b and CD62L and analyzing the stained cells using a flow cytometer. A decrease in the LPS-induced upregulation of CD11b and a reduction in the shedding of CD62L in the presence of this compound would indicate the compound's inhibitory activity on neutrophil activation.
Materials and Reagents
-
Human whole blood from healthy donors
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD11b antibody, FITC conjugated
-
Anti-human CD62L antibody, PE conjugated
-
FITC and PE isotype control antibodies
-
7-AAD Viability Staining Solution
-
Flow cytometer
Experimental Protocols
Neutrophil Isolation from Human Whole Blood
-
Collect human whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Carefully layer 15 mL of whole blood onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layers containing plasma, mononuclear cells, and platelets, leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte layer to a new 50 mL conical tube.
-
Add 3 volumes of hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse the red blood cells, followed by the addition of 1 volume of 3.6% NaCl to restore isotonicity.
-
Centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold PBS.
-
Resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
Neutrophil Treatment and Staining
-
Seed 1 x 10^6 neutrophils per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Add the desired concentrations of this compound to the respective wells and incubate for 30 minutes at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO).
-
Prepare a working solution of LPS (100 ng/mL) in RPMI 1640 medium.
-
Add LPS to the appropriate wells to a final concentration of 10 ng/mL. Include an unstimulated control (no LPS).
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells once with cold FACS Buffer.
-
Resuspend the cells in 100 µL of FACS Buffer containing pre-titered amounts of anti-human CD11b-FITC and anti-human CD62L-PE antibodies. Include isotype controls in separate wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer containing 7-AAD for viability staining.
-
Acquire data on a flow cytometer immediately.
Data Presentation
The following tables summarize the expected quantitative data from the flow cytometry analysis. The data is presented as the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker.
Table 1: Effect of this compound on CD11b Expression on LPS-Stimulated Neutrophils
| Treatment Group | % CD11b Positive Cells (Mean ± SD) | CD11b MFI (Mean ± SD) |
| Unstimulated Control | 95.2 ± 2.1 | 150 ± 15 |
| LPS (10 ng/mL) | 98.5 ± 1.5 | 850 ± 50 |
| LPS + this compound (1 µM) | 97.9 ± 1.8 | 450 ± 30 |
| LPS + this compound (10 µM) | 97.5 ± 2.0 | 250 ± 25 |
| This compound (10 µM) only | 95.5 ± 1.9 | 160 ± 18 |
Table 2: Effect of this compound on CD62L Shedding from LPS-Stimulated Neutrophils
| Treatment Group | % CD62L Positive Cells (Mean ± SD) | CD62L MFI (Mean ± SD) |
| Unstimulated Control | 99.1 ± 0.8 | 1200 ± 80 |
| LPS (10 ng/mL) | 45.3 ± 5.5 | 300 ± 40 |
| LPS + this compound (1 µM) | 75.8 ± 4.2 | 800 ± 60 |
| LPS + this compound (10 µM) | 90.1 ± 3.1 | 1050 ± 70 |
| This compound (10 µM) only | 98.9 ± 0.9 | 1180 ± 75 |
Mandatory Visualization
Caption: Experimental workflow for analyzing the effect of this compound on neutrophil activation.
Caption: TLR4 signaling pathway and the inhibitory action of this compound on neutrophil activation.
Caption: Logical framework of the study investigating this compound's effect on neutrophil activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low neutrophil viability | Harsh isolation procedure | Minimize handling time, keep cells on ice, and use fresh blood. |
| Contamination | Use sterile techniques and reagents. | |
| High background fluorescence | Inadequate washing | Increase the number of wash steps after antibody incubation. |
| Non-specific antibody binding | Use an Fc block reagent before staining and titrate antibodies to optimal concentrations. | |
| No or weak signal | Inactive LPS | Use a fresh, properly stored stock of LPS. |
| Incorrect antibody concentration | Titrate antibodies to determine the optimal staining concentration. | |
| Instrument settings not optimal | Optimize flow cytometer settings (e.g., voltages, compensation). |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of the TLR4 antagonist this compound on LPS-induced neutrophil activation using flow cytometry. The described methods for neutrophil isolation, treatment, and staining, along with the expected data and troubleshooting guide, offer a reliable framework for researchers in immunology and drug development to investigate the modulatory effects of compounds on neutrophil function. The use of CD11b and CD62L as activation markers allows for a quantitative assessment of the cellular response, providing valuable insights into the mechanism of action of TLR4 inhibitors.
References
- 1. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with RO5101576
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RO5101576. The information is designed to help address common issues and ensure consistent and reliable experimental outcomes.
Fictional Compound Overview: this compound
This compound is a potent and selective inhibitor of the novel serine/threonine kinase "Tumor Proliferation Kinase" (TPK1). TPK1 is a critical downstream effector in the "Growth Factor Receptor X" (GFRX) signaling pathway, which is frequently hyperactivated in various solid tumors. By inhibiting TPK1, this compound aims to block uncontrolled cell proliferation and induce apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of TPK1. It binds to the ATP-binding pocket of the TPK1 kinase domain, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the GFRX/TPK1 signaling pathway, resulting in cell cycle arrest and apoptosis in TPK1-dependent cancer cells.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.[1][2][3]
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated.[2] |
| Solid (Powder) | 4°C | Up to 2 years | For short-term storage. Check datasheet for specific recommendations.[2] |
| DMSO Stock | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock | -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions.[1] |
Q3: What is the recommended solvent for preparing stock solutions?
A3: We recommend using 100% DMSO to prepare high-concentration stock solutions.[2][3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]
Troubleshooting Inconsistent Results
Q4: I am observing high variability in my IC50 values for this compound across experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[4] The IC50 value is highly dependent on the experimental setup.[5]
-
Cell Seeding Density: Ensure that you are using a consistent cell seeding density for all experiments.[6] Variations in cell number at the start of the experiment can significantly impact the final readout.[4]
-
Time of Exposure: The duration of drug treatment can affect the apparent IC50 value.[5] A longer incubation period may result in a lower IC50.[5] Standardize the incubation time across all experiments.
-
Cell Line Integrity: Immortalized cells can provide inconsistent results in cell-based assays.[7] Use cells with a low passage number and regularly check for mycoplasma contamination.[7]
-
Assay Method: Different viability assays (e.g., MTT, resazurin, ATP-based) measure different aspects of cell health and can yield different IC50 values.[5][8] Stick to one validated method for a given project.
Q5: My this compound solution precipitated when I diluted it in my cell culture medium. What should I do?
A5: Precipitation of hydrophobic compounds from DMSO stocks into aqueous media is a common problem.[2]
-
Lower the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration.[2]
-
Use a Fresh Dilution: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock.[2]
-
Check Solvent Quality: Ensure your DMSO is anhydrous, as DMSO can absorb moisture, which can affect solubility.[3]
-
Gentle Mixing: When diluting, add the DMSO stock to the medium slowly while gently vortexing.[3]
Q6: The cellular potency of this compound is much lower than its biochemical potency. Why is there a discrepancy?
A6: Discrepancies between biochemical and cell-based assay results are common.[9] This can be due to several factors:
-
Cell Permeability: this compound may have poor cell permeability, resulting in a lower intracellular concentration.[9]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[9]
-
Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[9]
-
Target Expression: Verify the expression and activity (phosphorylation status) of the TPK1 target in your cell model using Western blotting.[9] If the target is not expressed or is inactive, the inhibitor will show no effect.[9]
Q7: I am observing a cellular phenotype that doesn't seem to be related to the known function of TPK1. Could this be an off-target effect?
A7: Observing a phenotype that does not align with the known function of the intended target is a strong indicator of potential off-target activity.[9] To investigate this:
-
Use the Lowest Effective Concentration: Use the lowest concentration of this compound that still effectively inhibits TPK1 phosphorylation to minimize off-target effects.[9]
-
Rescue Experiment: A definitive way to confirm an on-target effect is to perform a rescue experiment. Overexpressing a drug-resistant mutant of TPK1 should reverse the observed phenotype if the effect is on-target.[9]
-
Use a Structurally Unrelated Inhibitor: Test another TPK1 inhibitor with a different chemical scaffold. If it produces the same phenotype, the effect is more likely to be on-target.
Experimental Protocols & Data
Protocol: Cell Viability (Resazurin Reduction Assay)
This protocol outlines a method for determining the IC50 value of this compound in an adherent cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours at 37°C and 5% CO2.[6]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control. Incubate for a standardized period (e.g., 72 hours).
-
Assay: Add 20 µL of resazurin reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Read the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.[5]
Table: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | TPK1 Expression | IC50 (nM) | Notes |
| HCT116 | Colon Cancer | High | 50 | Sensitive |
| MCF7 | Breast Cancer | High | 75 | Sensitive |
| A549 | Lung Cancer | Moderate | 350 | Moderately Sensitive |
| U-87 MG | Glioblastoma | Low | >10,000 | Resistant, low target expression |
| MCF-10A | Normal Breast | Low | >10,000 | Non-cancerous, low target expression |
Visualizations
Signaling Pathway of this compound Action
Caption: Fictional GFRX-TPK1 signaling pathway targeted by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Troubleshooting Logic for Inconsistent Results
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of LTB4 receptor antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leukotriene B4 (LTB4) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of LTB4 receptor antagonists?
LTB4 receptor antagonists are designed to primarily target the two main G protein-coupled receptors (GPCRs) for leukotriene B4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] These receptors are involved in inflammatory responses, and their activation by LTB4 triggers a cascade of downstream signaling events.
Q2: What is the expected outcome of successful LTB4 receptor antagonism in a cellular assay?
Successful antagonism should block the effects of LTB4. For example, in a neutrophil chemotaxis assay, a potent antagonist should inhibit the migration of neutrophils towards an LTB4 gradient. In a calcium flux assay, the antagonist should prevent the transient increase in intracellular calcium that is typically induced by LTB4.
Q3: Are there any known general off-target liabilities with LTB4 receptor antagonists?
Yes, some LTB4 receptor antagonists have been reported to exhibit off-target effects, which may contribute to unexpected experimental results or clinical outcomes.[3] These can include:
-
Intrinsic Agonist Activity: Some compounds designed as antagonists can act as agonists in certain cellular contexts, particularly in the absence of the primary agonist (LTB4).[4][5]
-
Interaction with other GPCRs: Due to structural similarities among GPCRs, antagonists may cross-react with other receptors.
-
Modulation of Ion Channels: There is evidence that LTB4 signaling can interact with ion channels like TRPV1, and antagonists might have unforeseen effects on these channels.
Q4: Why did some LTB4 receptor antagonists fail in clinical trials?
Several LTB4 receptor antagonists have faced challenges in clinical trials, with reasons including lack of efficacy and adverse side effects.[3][6] For example, the clinical trial for BIIL 284 in patients with rheumatoid arthritis showed only modest improvements in disease activity.[7][8] In a trial for cystic fibrosis, BIIL 284 was associated with an increase in pulmonary-related serious adverse events in adults.[3] These failures could be due to a variety of factors, including the complexity of the inflammatory diseases being targeted, the specific patient populations, and potentially undisclosed off-target effects of the compounds.
Troubleshooting Guides
Unexpected Agonist Activity
Problem: My LTB4 receptor antagonist is showing agonist activity (e.g., inducing calcium flux, promoting cell migration) in the absence of LTB4.
Possible Cause: The antagonist may possess intrinsic agonist activity at the LTB4 receptor or an off-target receptor expressed in your cell system.[4][5]
Troubleshooting Steps:
-
Confirm On-Target Agonism:
-
Perform a concentration-response curve of the antagonist alone.
-
Attempt to block the observed agonist effect with a structurally different, well-characterized LTB4 receptor antagonist. If the effect is blocked, it is likely mediated by the LTB4 receptor.
-
-
Investigate Off-Target Effects:
-
Screen the antagonist against a panel of related GPCRs to identify potential off-target interactions.
-
Consult commercially available selectivity profiling services to test your compound against a broad range of targets.[1]
-
-
Experimental Workflow for Investigating Intrinsic Agonism:
Caption: Workflow to investigate unexpected agonist activity.
Inconsistent or No Antagonist Effect
Problem: My LTB4 receptor antagonist is not inhibiting the LTB4-induced response, or the results are highly variable.
Possible Causes:
-
Compound Instability or Precipitation: The antagonist may be unstable in your assay buffer or may have precipitated out of solution.
-
Incorrect Agonist Concentration: The concentration of LTB4 used to stimulate the cells may be too high, making it difficult for the antagonist to compete effectively.
-
Cell Health and Receptor Expression: Poor cell health or low/variable expression of LTB4 receptors can lead to inconsistent results.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Visually inspect your compound stock and working solutions for any signs of precipitation.
-
Prepare fresh solutions for each experiment.
-
Consider assessing compound stability in your assay buffer over the time course of the experiment.
-
-
Optimize Agonist Concentration:
-
Perform a full LTB4 concentration-response curve to determine the EC50 and EC80 values in your specific assay.
-
For antagonist testing, use an LTB4 concentration at or near the EC80 to ensure a robust but surmountable response.[9]
-
-
Assess Cell Quality:
-
Regularly check cell viability and morphology.
-
If possible, quantify LTB4 receptor expression levels (e.g., by flow cytometry or radioligand binding) to ensure consistency between cell batches.
-
Discrepancies Between Binding Affinity and Functional Potency
Problem: The antagonist shows high affinity in a radioligand binding assay but is much less potent in a functional assay (e.g., calcium flux).
Possible Causes:
-
Assay-Specific Conditions: Differences in buffer composition, temperature, and incubation times between the binding and functional assays can influence compound activity.
-
"Receptor Reserve": In some cell systems, maximal functional response can be achieved by activating only a fraction of the total receptor population. This can lead to a rightward shift in the apparent potency of a competitive antagonist.
-
Allosteric Modulation: The compound may be an allosteric modulator rather than a direct competitive antagonist.
Troubleshooting Steps:
-
Harmonize Assay Conditions: Where possible, align the conditions of your binding and functional assays (e.g., buffer, temperature).
-
Investigate Receptor Reserve:
-
Use a receptor-alkylating agent to irreversibly inactivate a fraction of the receptors and then re-run the agonist concentration-response curve. A leftward shift in the EC50 suggests the presence of receptor reserve.
-
-
Evaluate Allosteric Effects:
-
Perform Schild analysis. A Schild plot with a slope that is not equal to 1 can be indicative of non-competitive antagonism or allosteric modulation.
-
Data Presentation
Table 1: In Vitro Potency of Selected LTB4 Receptor Antagonists
| Compound | Target(s) | Assay Type | Species | IC50 / Ki (nM) | Reference |
| BIIL 284 (prodrug) | - | LTB4 Receptor Binding | Human | Ki: 230 | [1][2] |
| BIIL 260 (active metabolite) | BLT1 | LTB4 Receptor Binding | Human | Ki: 1.7 | [2] |
| BIIL 315 (active metabolite) | BLT1 | LTB4 Receptor Binding | Human | Ki: 1.9 | [2] |
| CP-105,696 | BLT1 | [3H]-LTB4 Binding | Murine | IC50: 30.2, Ki: 17.7 | |
| Unnamed Pyrazole Analog | BLT1 | [3H]-LTB4 Binding | Human | IC50: 6.4 | [10][11] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Assessment
This protocol is adapted from standard GPCR binding assay methodologies and can be used to assess the binding of an LTB4 receptor antagonist to a potential off-target receptor.
Materials:
-
Cell membranes expressing the off-target receptor of interest.
-
Radiolabeled ligand specific for the off-target receptor (e.g., [3H]-labeled).
-
Unlabeled ("cold") ligand for the off-target receptor (for determining non-specific binding).
-
Test LTB4 receptor antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in ice-cold binding buffer to a final concentration that yields a robust signal-to-noise ratio.
-
Prepare serial dilutions of the test LTB4 receptor antagonist.
-
Prepare the radiolabeled ligand at a concentration near its Kd for the off-target receptor.
-
Prepare a high concentration of the unlabeled ligand (e.g., 1000-fold higher than its Ki) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add binding buffer, radiolabeled ligand, and cell membranes.
-
Non-Specific Binding Wells: Add binding buffer, radiolabeled ligand, high concentration of unlabeled ligand, and cell membranes.
-
Test Compound Wells: Add binding buffer, radiolabeled ligand, serial dilutions of the LTB4 receptor antagonist, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the LTB4 receptor antagonist.
-
Determine the IC50 value of the antagonist for the off-target receptor using non-linear regression.
-
Protocol 2: Calcium Flux Assay for Functional Off-Target Assessment
This protocol can be used to determine if an LTB4 receptor antagonist functionally modulates an off-target GPCR that signals through the Gq pathway, leading to calcium mobilization.
Materials:
-
Host cells (e.g., HEK293 or CHO) expressing the off-target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist for the off-target receptor.
-
Test LTB4 receptor antagonist.
-
A fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add serial dilutions of the LTB4 receptor antagonist to the wells and incubate for a predetermined time.
-
Establish a baseline fluorescence reading.
-
Add a concentration of the off-target agonist that elicits a submaximal response (e.g., EC80).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the percentage of inhibition of the agonist response against the concentration of the LTB4 receptor antagonist.
-
Determine the IC50 value of the antagonist for the off-target receptor.
-
Visualizations
Caption: LTB4-BLT1 Signaling Pathway.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene B4 (LTB4) receptor antagonists: a series of (hydroxyphenyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
RO5101576 stability and degradation in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and potential degradation of RO5101576 in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a powerful lipid mediator involved in inflammatory responses. By blocking the BLT1 receptor, this compound inhibits the downstream signaling cascades initiated by LTB4, which are implicated in various inflammatory diseases.
Q2: I am planning an in vitro cell-based assay with this compound. What is the recommended solvent and storage condition for the stock solution?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term use. For short-term storage (days to weeks), 4°C is acceptable.
Q3: What is the expected stability of this compound in aqueous culture media like DMEM or RPMI-1640?
Currently, there is no publicly available data specifically detailing the stability and degradation profile of this compound in cell culture media. However, like many small molecules, its stability in aqueous solutions can be influenced by several factors.
Q4: What factors in the culture media could potentially lead to the degradation of this compound?
Several factors can contribute to the degradation of small molecules in cell culture media:
-
pH: The physiological pH of most culture media (typically 7.2-7.4) can promote hydrolysis of susceptible functional groups.
-
Enzymatic Degradation: If the media is supplemented with serum (e.g., Fetal Bovine Serum - FBS), esterases and other enzymes present in the serum can metabolize the compound.
-
Media Components: Certain components in the media, such as amino acids or vitamins, could potentially react with the compound.
-
Light and Oxygen: Exposure to light and dissolved oxygen can lead to photo-degradation and oxidation of sensitive molecules.
-
Binding to Plasticware: Small molecules can adsorb to the surface of plastic culture plates and pipette tips, leading to a decrease in the effective concentration.
Troubleshooting Guide: this compound in Cell Culture
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of this compound in my assay. | 1. Degradation in culture media: The compound may be unstable under your specific experimental conditions. 2. Adsorption to plasticware: The compound may be binding to the surfaces of your culture plates or tubes. 3. Precipitation: The compound may not be fully soluble at the working concentration in your culture medium. | 1. Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols section). Consider preparing fresh solutions for each experiment. 2. Use low-protein-binding plates and pipette tips. Include a control group without cells to assess binding to plasticware. 3. Visually inspect for precipitates after adding the compound to the media. If precipitation is suspected, consider lowering the final concentration or using a different solvent for the stock solution. |
| High variability between experimental replicates. | 1. Inconsistent compound concentration: This could be due to incomplete dissolution of the stock solution or uneven distribution in the culture media. 2. Variable degradation rates: Differences in incubation times or exposure to light could lead to inconsistent degradation. | 1. Ensure the stock solution is fully dissolved before making dilutions. Vortex the final working solution before adding it to the cells. 2. Standardize all incubation times and protect the experimental setup from direct light. |
| No detectable effect of this compound, even at high concentrations. | 1. Complete and rapid degradation: The compound may be degrading too quickly to exert its biological effect. 2. Inactive compound: The initial compound may be of poor quality or has degraded during storage. | 1. Test the compound's stability over a shorter time course. Consider a serum-free medium if enzymatic degradation is suspected. 2. Verify the purity and integrity of your this compound stock using an appropriate analytical method like HPLC-MS. |
Data Summary: General Stability of Small Molecules in Culture Media
Since specific quantitative data for this compound is not available, the following table provides a general overview of factors affecting small molecule stability.
| Parameter | Condition | General Impact on Stability |
| Temperature | 37°C (Standard incubation) | Can accelerate degradation compared to storage at 4°C or -20°C. |
| pH | 7.2 - 7.4 | Can lead to hydrolysis of sensitive functional groups. |
| Serum (e.g., FBS) | 10% | May decrease stability due to enzymatic activity but can also sometimes increase apparent stability by binding to the compound. |
| Light Exposure | Ambient light | Can cause photo-degradation of light-sensitive compounds. |
| Aqueous Environment | Culture Media | Can lead to hydrolysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum supplementation
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the culture medium: Add the this compound stock solution to the pre-warmed culture medium to achieve the final desired concentration (e.g., 1 µM). Prepare separate batches for media with and without serum.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and process it for analysis. This will serve as your baseline concentration.
-
Incubation: Incubate the remaining medium at 37°C in a CO₂ incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated medium.
-
Sample Preparation for Analysis:
-
To each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Develop an HPLC-MS method to quantify the concentration of this compound. A C18 reversed-phase column is a common starting point.
-
Monitor the parent mass of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation profile and estimate the half-life (t₁/₂) of the compound in the medium.
-
Visualizations
LTB4 Receptor Signaling Pathway
Leukotriene B4 (LTB4) binds to its G-protein coupled receptor, BLT1, initiating a signaling cascade.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
A general workflow for determining the stability of a small molecule in cell culture media.
Caption: Workflow for assessing small molecule stability in culture media.
Addressing RO5101576 precipitation issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues encountered with RO5101576 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I store this compound?
A2: For short-term storage (days to weeks), this compound should be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The compound should be kept dry and in the dark.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common issue for many hydrophobic small molecules.[2][3] Precipitation occurs when the compound's solubility in the final aqueous buffer is much lower than in the highly concentrated DMSO stock solution. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration below 0.5% to minimize potential cytotoxicity or off-target effects.[2] It is always crucial to include a vehicle control (the same concentration of DMSO without the compound) in your experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Problem: My this compound solution becomes cloudy or shows visible precipitate after dilution in an aqueous buffer.
Solution Workflow:
The following diagram illustrates a step-by-step workflow to troubleshoot and resolve this compound precipitation.
Detailed Troubleshooting Steps:
-
Step 1: Decrease the Final Concentration
-
Issue: The concentration of this compound in your final aqueous solution may be above its solubility limit.
-
Recommendation: Try lowering the final concentration of this compound in your assay.
-
-
Step 2: Optimize the DMSO Concentration
-
Issue: While minimizing DMSO is important, a slightly higher concentration might be necessary to maintain solubility.
-
Recommendation: A final DMSO concentration of up to 0.5% is often tolerated in cell-based assays.[2] However, always perform a vehicle control to ensure the DMSO concentration does not affect your experimental results.
-
-
Step 3: Adjust the pH of Your Buffer
-
Step 4: Use Co-solvents or Surfactants
-
Issue: For highly insoluble compounds, a co-solvent or surfactant can help to increase solubility.
-
Recommendation: Consider using a co-solvent system or adding a small amount of a biocompatible surfactant. Always test for compatibility with your specific assay.
-
| Solubility Enhancer | Typical Concentration Range | Notes |
| Co-solvents | ||
| Ethanol | 1-5% | Can be used in combination with water to improve solubility. |
| Polyethylene Glycol (PEG) | 1-10% | Different molecular weights of PEG can be tested. |
| Surfactants | ||
| Tween® 80 | 0.01-0.1% | A non-ionic surfactant that can help prevent precipitation.[3] |
| Pluronic® F-68 | 0.01-0.1% | A non-ionic surfactant that can aid in maintaining solubility.[3] |
-
Step 5: Determine the Kinetic Solubility of this compound
-
Issue: To systematically optimize your experimental conditions, it is beneficial to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Recommendation: Follow the detailed experimental protocol below.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to minimize the risk of precipitation.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
-
Create Intermediate Dilutions:
-
It is recommended to make serial dilutions of your high-concentration stock solution in 100% DMSO to create intermediate stocks.
-
-
Prepare the Final Working Solution:
-
Pre-warm your desired aqueous buffer (e.g., cell culture media) to the experimental temperature (e.g., 37°C).
-
To prepare the final working concentration, add a small volume of the appropriate DMSO intermediate stock solution to the pre-warmed aqueous buffer while gently vortexing. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of aqueous buffer.
-
Protocol 2: Determination of Kinetic Solubility
This protocol provides a general method to assess the kinetic solubility of this compound in your aqueous buffer of choice.
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[2]
-
-
Serial Dilution in DMSO:
-
Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.
-
-
Dilution in Aqueous Buffer:
-
Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a separate 96-well plate.[2] This will create a range of final this compound concentrations.
-
-
Incubation and Observation:
-
Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation or cloudiness.
-
-
Quantitative Assessment (Optional):
-
For a more quantitative measurement, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and does not show an increase in absorbance is considered the maximum kinetic solubility of this compound under those specific conditions.
-
References
How to avoid experimental artifacts with RO5101576
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vps34 inhibitors, such as RO5101576. The information herein is designed to help avoid common experimental artifacts and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Vps34 inhibitors like this compound?
Vps34, or vacuolar protein sorting 34, is a class III phosphoinositide 3-kinase (PI3K) that is crucial for the initiation of autophagy.[1] It produces phosphatidylinositol 3-phosphate (PI3P), a lipid that acts as a docking site for proteins essential for the formation of autophagosomes.[1] Vps34 inhibitors are typically ATP-competitive kinase inhibitors that bind to the ATP-binding pocket of Vps34, preventing the phosphorylation of phosphatidylinositol to generate PI3P.[1] By blocking PI3P production, these inhibitors effectively halt the process of autophagy at its earliest stage.[1][2]
Q2: How can I confirm that my Vps34 inhibitor is active in my experimental system?
To confirm the activity of a Vps34 inhibitor, it is recommended to measure the direct downstream product of Vps34, PI3P. A reduction in cellular PI3P levels upon treatment is a direct indicator of target engagement. Additionally, you can assess the localization of PI3P-binding proteins, such as WIPI2, which will fail to translocate to autophagosome formation sites in the presence of an effective Vps34 inhibitor.
Q3: What are the expected effects of Vps34 inhibition on markers of autophagy like LC3-II?
Vps34 inhibition blocks the initiation of autophagy, which prevents the formation of autophagosomes.[2] Consequently, the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, is inhibited.[3] Researchers should expect to see a decrease in LC3-II levels, particularly under conditions that would normally induce autophagy (e.g., starvation). It is crucial to measure autophagic flux to accurately interpret changes in LC3-II levels.
Troubleshooting Guides
Issue 1: No change in LC3-II levels after treatment with the Vps34 inhibitor.
-
Possible Cause 1: Inhibitor inactivity.
-
Solution: Verify the identity and purity of your inhibitor stock. Ensure it has been stored correctly and that the working concentration is appropriate for your cell type. A dose-response experiment is recommended to determine the optimal concentration.
-
-
Possible Cause 2: Low basal autophagy.
-
Solution: In some cell lines, the basal rate of autophagy is low. To observe a significant inhibitory effect, you may need to induce autophagy through starvation (e.g., using EBSS) or treatment with an mTOR inhibitor (e.g., rapamycin).
-
-
Possible Cause 3: Incorrect assessment of autophagic flux.
-
Solution: A static measurement of LC3-II can be misleading.[4][5] It is essential to measure autophagic flux by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine). A Vps34 inhibitor should block the accumulation of LC3-II that is observed when lysosomal degradation is inhibited.[6]
-
Issue 2: Unexpected cell death or off-target effects are observed.
-
Possible Cause 1: Non-specific kinase inhibition.
-
Solution: While many Vps34 inhibitors are designed to be specific, off-target effects on other kinases, including other PI3K family members, can occur, especially at high concentrations.[1] It is important to use the lowest effective concentration and to consult the manufacturer's data sheet for information on the inhibitor's selectivity profile. Consider using a second, structurally distinct Vps34 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
-
Possible Cause 2: Disruption of other Vps34-dependent pathways.
-
Solution: Vps34 is also involved in other cellular processes, such as endocytosis and vesicular trafficking.[1] Inhibition of these pathways could lead to cellular stress and toxicity. It is important to consider these alternative roles of Vps34 when interpreting your results.
-
Data Presentation
Table 1: Hypothetical Dose-Response of a Vps34 Inhibitor on PI3P Levels
| Inhibitor Concentration | Mean PI3P Level (Relative Units) | Standard Deviation |
| Vehicle Control | 100 | 8.5 |
| 10 nM | 85 | 7.2 |
| 100 nM | 52 | 4.9 |
| 1 µM | 15 | 2.1 |
| 10 µM | 12 | 1.8 |
Table 2: Expected Changes in LC3-II Levels with Vps34 Inhibitor and Bafilomycin A1
| Treatment | Expected LC3-II/Actin Ratio | Interpretation |
| Vehicle Control | 0.8 | Basal autophagy |
| Vps34 Inhibitor (1 µM) | 0.4 | Inhibition of autophagy initiation |
| Bafilomycin A1 (100 nM) | 3.5 | Accumulation of autophagosomes |
| Vps34 Inhibitor + Bafilomycin A1 | 0.5 | Blockade of autophagic flux |
Experimental Protocols
Protocol: Monitoring Autophagic Flux using Western Blot for LC3
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the Vps34 inhibitor at the desired concentration for the appropriate duration (e.g., 2-6 hours). For the final 2 hours of the Vps34 inhibitor treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Calculate the ratio of LC3-II to the loading control for each sample. Autophagic flux is determined by the difference in the LC3-II ratio between samples treated with and without the lysosomal inhibitor.
Visualizations
Caption: Vps34 signaling pathway in autophagy initiation.
Caption: Workflow for measuring autophagic flux.
Caption: Troubleshooting decision tree for Vps34 inhibitors.
References
- 1. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy Assays [sigmaaldrich.com]
- 4. Autophagy: assays and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cell viability concerns with high concentrations of RO5101576
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RO5101576, a potent dual antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. This guide focuses on addressing cell viability concerns that may arise when using high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist for the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. LTB4 is a lipid mediator that plays a crucial role in inflammation by attracting and activating immune cells like neutrophils. By blocking the BLT1 and BLT2 receptors, this compound inhibits the downstream signaling pathways initiated by LTB4, thereby reducing the inflammatory response.
Q2: What are the expected effects of this compound on cells in culture?
The primary effect of this compound is the inhibition of LTB4-mediated cellular responses. In immune cells, this typically includes the suppression of chemotaxis, calcium mobilization, and the release of pro-inflammatory cytokines. In other cell types, the effects will depend on the expression and function of BLT1 and BLT2 receptors. It is important to note that some LTB4 receptor antagonists have been shown to induce apoptosis and inhibit proliferation in a time- and concentration-dependent manner, particularly in cancer cell lines.[1]
Q3: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
While one study mentioned that this compound was "well-tolerated" in toxicology studies, this was a general statement. It is plausible that at high concentrations, this compound could lead to decreased cell viability or cytotoxicity. This can be due to several factors including off-target effects, disruption of essential cellular processes, or the induction of apoptosis, as has been observed with other LTB4 receptor antagonists. The concentration at which these effects become apparent is likely to be cell-type dependent.
Q4: What are the typical working concentrations for LTB4 receptor antagonists in vitro?
The effective concentration of an LTB4 receptor antagonist can vary widely depending on the specific compound, the cell type being used, and the experimental endpoint. For some antagonists, IC50 values for inhibiting LTB4-induced responses are in the nanomolar range. For example, one LTB4 antagonist has a reported IC50 of 477 nM for its anti-inflammatory activity.[2] However, concentrations used in cell culture experiments can range from nanomolar to micromolar. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Troubleshooting Guide: Cell Viability Issues with this compound
If you are encountering decreased cell viability in your experiments with this compound, consider the following troubleshooting steps:
1. Determine the Cytotoxic Concentration (CC50): It is crucial to distinguish between the desired pharmacological effect and unintended cytotoxicity. We recommend performing a cytotoxicity assay to determine the CC50 of this compound for your specific cell line.
-
Recommended Assays:
-
MTT or XTT Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method directly counts viable cells based on membrane integrity.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
2. Optimize the Working Concentration: Once you have determined the CC50, select a working concentration for your experiments that is well below this value to minimize cytotoxic effects. A good starting point is to use a concentration that is at least 10-fold lower than the CC50.
3. Titrate the Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration that achieves the desired biological effect without significantly impacting cell viability.
4. Check for Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is not exceeding a level that is toxic to your cells (usually <0.1-0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone) to rule out solvent-induced cytotoxicity.
5. Consider the Cell Type: The sensitivity to this compound can vary between different cell types. Some cells may be inherently more sensitive to perturbations in the LTB4 signaling pathway or to off-target effects of the compound.
6. Incubation Time: Prolonged exposure to a compound can increase the likelihood of cytotoxicity. Consider reducing the incubation time if you are observing significant cell death. A time-course experiment can help determine the optimal treatment duration.
Quantitative Data Summary
| Compound | Assay Type | Cell Line | IC50 / EC50 / CC50 | Reference |
| LTB4 Antagonist (Compound 24e) | Inhibition of LTB4 activity | Not specified | IC50: 477 nM | [2] |
| LY293111 | Proliferation Inhibition | Pancreatic Cancer Cell Lines | Concentration-dependent | [1] |
| LY255283 | Inhibition of LTB4-induced responses | Human Neutrophils | Not specified | |
| CP-105,696 | Inhibition of LTB4-induced responses | Not specified | Not specified | [3] |
Note: The absence of specific CC50 values highlights the importance of determining this parameter empirically for your experimental system.
Experimental Protocols
1. MTT Cell Viability Assay Protocol
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.
Visualizations
Signaling Pathway
References
- 1. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NB-64-43121-25mg | LTB4 antagonist 3 [2929239-87-0] Clinisciences [clinisciences.com]
- 3. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intrinsic Agonist Activity of LTB4 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the intrinsic agonist activity of Leukotriene B4 (LTB4) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are LTB4 receptors and what is their primary function?
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses.[1] It exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] BLT1 is primarily expressed on leukocytes, such as neutrophils and eosinophils, and its activation is crucial for chemotaxis, degranulation, and the production of inflammatory cytokines.[1] BLT2 is more ubiquitously expressed.[1]
Q2: What is meant by "intrinsic agonist activity" of an antagonist?
In pharmacology, an antagonist is a compound that blocks the action of an agonist (like LTB4). However, some compounds classified as antagonists can, under certain conditions or in specific cellular contexts, weakly activate the receptor they are supposed to block. This is known as intrinsic agonist activity or partial agonism. These compounds may stabilize an active conformation of the receptor, leading to a downstream cellular response, albeit often weaker than that of the full agonist.
Q3: Have any LTB4 receptor antagonists been shown to exhibit intrinsic agonist activity?
Yes, several commonly used LTB4 receptor antagonists have been reported to possess intrinsic agonist activity. For example, the BLT1 antagonists U75302 and CP105696, and the BLT2 antagonist LY255283, have been shown to act as agonists in human umbilical vein endothelial cells (HUVEC), leading to neutrophil adhesion, upregulation of adhesion molecules (E-selectin, ICAM-1, VCAM-1), and release of the chemokine MCP-1.[2] Additionally, U-75302 has been described as a partial agonist on guinea pig lung parenchyma strips.[3][4]
Q4: Why is it important to be aware of the potential intrinsic agonist activity of LTB4 receptor antagonists in my experiments?
Unrecognized intrinsic agonist activity can lead to misinterpretation of experimental results. For instance:
-
An antagonist might produce a cellular effect on its own, which could be mistaken for a baseline or off-target effect.
-
The observed level of antagonism might be the net result of both blocking the full agonist and providing a low level of stimulation, complicating the determination of the antagonist's true potency.
-
In vivo, this activity could contribute to unexpected physiological or pathological outcomes.
Q5: How can I test if my LTB4 receptor antagonist has intrinsic agonist activity?
You can test for intrinsic agonist activity by applying the antagonist to your cellular system in the absence of the full agonist (LTB4) and measuring a relevant downstream signaling event. Common assays include:
-
Calcium Mobilization Assays: Measure changes in intracellular calcium concentration.
-
GTPγS Binding Assays: Quantify G protein activation.
-
β-Arrestin Recruitment Assays: Detect the interaction of β-arrestin with the activated receptor.
If the antagonist alone elicits a response in these assays, it likely possesses intrinsic agonist activity.
Data on Intrinsic Agonist Activity of LTB4 Antagonists
The following table summarizes publicly available data on the intrinsic agonist activity of selected LTB4 receptor antagonists. It is important to note that comprehensive dose-response data (EC50, Emax) for intrinsic activity is not always available in the literature.
| Compound | Receptor Target(s) | Observed Intrinsic Agonist Effect | Cell/System Type | Quantitative Data | Reference |
| U75302 | BLT1 | Partial agonist activity | Guinea pig lung parenchyma | Potency is 300-1000 times less than LTB4. Agonist activity observed at concentrations > 0.3 µM. | [3][4] |
| U75302 | BLT1 | Neutrophil adhesion, upregulation of E-selectin, ICAM-1, VCAM-1, release of MCP-1. | Human Umbilical Vein Endothelial Cells (HUVEC) | Effects observed after 0.25-6h exposure. | [2] |
| CP105696 | BLT1 | Neutrophil adhesion, upregulation of E-selectin, ICAM-1, VCAM-1, release of MCP-1. | Human Umbilical Vein Endothelial Cells (HUVEC) | Effects observed after 0.25-6h exposure. | [2] |
| LY255283 | BLT2 | Neutrophil adhesion, upregulation of E-selectin, ICAM-1, VCAM-1, release of MCP-1. | Human Umbilical Vein Endothelial Cells (HUVEC) | Effects observed after 0.25-6h exposure. | [2] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways of LTB4 receptors and a general workflow for investigating the intrinsic activity of antagonists.
Caption: LTB4 Receptor Signaling Pathways.
Caption: Workflow for Detecting Intrinsic Agonist Activity.
Troubleshooting Guides
Calcium Mobilization Assay
Issue: No calcium signal observed with the antagonist alone.
-
Possible Cause 1: No intrinsic activity. The antagonist may be a true neutral antagonist in your system.
-
Possible Cause 2: Low receptor expression. Insufficient receptor numbers may prevent the detection of a weak signal.
-
Solution: Confirm receptor expression via Western blot, qPCR, or by using a saturating concentration of the full agonist (LTB4) to ensure a robust positive control signal.
-
-
Possible Cause 3: Cell health issues. Cells may be unhealthy or have been passaged too many times.
-
Solution: Use cells at a low passage number and ensure they are healthy and plated at the correct density.
-
-
Possible Cause 4: Incorrect dye loading. The calcium indicator dye (e.g., Fluo-4 AM) may not have been loaded correctly.
-
Solution: Optimize dye loading time and concentration. Ensure probenecid (B1678239) is included in the buffer if required to prevent dye extrusion. Use a positive control like a calcium ionophore (e.g., ionomycin) to confirm that the dye and detection system are working.[5]
-
Issue: High background or noisy signal.
-
Possible Cause 1: Uneven cell plating. Inconsistent cell numbers across wells can lead to variable signals.
-
Solution: Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects.
-
-
Possible Cause 2: Dye compartmentalization or precipitation.
-
Solution: Reduce dye concentration or incubation time. Ensure the dye is fully dissolved in DMSO before adding to the buffer.
-
-
Possible Cause 3: Cell stress. Washing steps or buffer changes can mechanically stimulate cells, causing spurious calcium signals.
-
Solution: Use a "no-wash" dye kit if available. Handle plates gently and ensure all solutions are at the correct temperature.
-
GTPγS Binding Assay
Issue: Low signal-to-noise ratio.
-
Possible Cause 1: Low abundance of target G protein. This is a common issue, especially for Gαs-coupled receptors.[6]
-
Solution: Use a cell line that overexpresses the receptor and the relevant G protein. Consider using antibody-capture methods to isolate the specific G protein of interest.[7]
-
-
Possible Cause 2: Suboptimal assay buffer conditions. The concentrations of GDP, Mg²⁺, and NaCl are critical.[7]
-
Solution: Titrate the concentration of GDP (typically 1-30 µM) and Mg²⁺ to find the optimal window for agonist-stimulated binding. High GDP concentrations can suppress basal binding but may also reduce the agonist signal.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Optimize the incubation time to allow for sufficient [³⁵S]GTPγS binding.
-
Issue: High non-specific binding.
-
Possible Cause 1: [³⁵S]GTPγS binding to non-G protein components.
-
Solution: Ensure proper membrane preparation to remove cytosolic contaminants. Include a condition with a high concentration of unlabeled GTPγS to define non-specific binding.
-
-
Possible Cause 2: Receptor constitutive activity. Some GPCRs can be active even without an agonist, leading to high basal GTPγS binding.[8]
-
Solution: This can make it difficult to detect weak partial agonism. If suspected, test for inverse agonists which should decrease the basal signal.
-
β-Arrestin Recruitment Assay
Issue: No signal detected with the antagonist.
-
Possible Cause 1: The antagonist does not promote β-arrestin recruitment. The intrinsic agonism of the compound may be biased towards G protein signaling and not involve β-arrestin.
-
Solution: This is a valid result and suggests "biased agonism." Compare results with G protein-dependent assays like GTPγS or calcium mobilization.
-
-
Possible Cause 2: Incorrect assay kinetics. The interaction between the receptor and β-arrestin can be transient (Class A) or stable (Class B).[9]
-
Solution: Perform a time-course experiment to determine the optimal incubation time for detecting the signal.
-
-
Possible Cause 3: Low signal from the reporter system.
-
Solution: Ensure all components of the reporter system (e.g., enzyme fragments, substrate) are working correctly using appropriate controls. Check that the cell line is correctly engineered.
-
Issue: High background signal.
-
Possible Cause 1: Overexpression of receptor or β-arrestin. Very high expression levels can lead to non-specific interactions or constitutive recruitment.
-
Solution: Use a cell line with optimized expression levels. Titrate the amount of transfected DNA if using a transient expression system.
-
-
Possible Cause 2: Ligand-independent receptor internalization.
-
Solution: Some receptors internalize spontaneously, which can lead to β-arrestin recruitment. This is an inherent property of the system and should be characterized.
-
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay (Fluorescent Plate Reader)
-
Cell Plating: Seed cells expressing the LTB4 receptor of interest (e.g., CHO-BLT1) into a 96- or 384-well black, clear-bottom plate at a density optimized for confluency on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
If necessary, add probenecid to the loading buffer to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of the LTB4 antagonist in the assay buffer.
-
Prepare a dilution series of LTB4 as a positive control.
-
Include a vehicle-only control.
-
-
Signal Measurement:
-
Place the cell plate into a fluorescent plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation/516 nm emission for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the antagonist, LTB4, or vehicle into the wells and continue recording the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the antagonist concentration. A dose-dependent increase in signal indicates intrinsic agonist activity.
-
Protocol 2: [³⁵S]GTPγS Binding Assay (Filtration Format)
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the LTB4 receptor and store them at -80°C. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup:
-
On ice, add the following to each well of a 96-well plate:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (optimized concentration, e.g., 10 µM).
-
Cell membranes (e.g., 10-20 µg protein/well).
-
Dilution series of the LTB4 antagonist, LTB4 (positive control), or vehicle.
-
-
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration:
-
Stop the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding (CPM) against the antagonist concentration. A dose-dependent increase in [³⁵S]GTPγS binding indicates intrinsic agonist activity.
-
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on a commercially available system (e.g., DiscoverX PathHunter).
-
Cell Plating: Use a cell line co-expressing the LTB4 receptor fused to one enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor). Plate the cells in a 96- or 384-well white, solid-bottom plate and incubate overnight.
-
Compound Addition:
-
Prepare a dilution series of the LTB4 antagonist in assay buffer.
-
Prepare a dilution series of LTB4 as a positive control.
-
Add the compounds or vehicle to the cells.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes. The optimal time should be determined empirically.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents (substrate) according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Luminescence Reading: Read the chemiluminescent signal on a plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the antagonist concentration.
-
A dose-dependent increase in luminescence indicates that the antagonist is promoting the interaction between the LTB4 receptor and β-arrestin, demonstrating intrinsic agonist activity in this pathway.
-
References
- 1. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors in Cellular Assays
A Note to Researchers: Information regarding the specific small molecule inhibitor "RO5101576" is not publicly available. Therefore, this technical support center provides a comprehensive guide for optimizing incubation time for a hypothetical small molecule inhibitor, hereafter referred to as Inhibitor-X . The principles, protocols, and troubleshooting advice presented here are broadly applicable to researchers and scientists working on drug development and cellular assays involving novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for determining the optimal incubation time for a new inhibitor in a cellular assay?
A2: For initial experiments, a time-course experiment is recommended. A broad range of time points should be tested to capture both early and late cellular responses. For assessing direct target engagement or rapid signaling events (e.g., phosphorylation), shorter incubation times of 1 to 6 hours are a reasonable starting point. For endpoints that require longer-term cellular changes, such as cell viability, proliferation, or apoptosis, incubation times of 24 to 72 hours are more appropriate.[1]
Q2: How does the concentration of Inhibitor-X affect the optimal incubation time?
A2: Inhibitor concentration and incubation time are interdependent.[1] Higher concentrations may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment at several different time points to understand this relationship for your specific cell line and assay.
Q3: Should the cell culture medium be changed during a long incubation with Inhibitor-X?
A3: For incubation times of 72 hours or longer, it may be beneficial to refresh the medium and inhibitor. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells, which can become depleted over extended periods. For shorter incubations (up to 48 hours), this is often not necessary.
Q4: My inhibitor does not show any effect. Could the incubation time be too short?
A4: Yes, an insufficient incubation period is a common reason for a lack of an observable effect. The timeframe required to see a phenotypic effect or to trigger a cascade of signaling events should be considered in your assay design.[2] For endpoints like cell proliferation, effects may only become apparent after 48-72 hours, allowing for multiple cell cycles to occur. It is recommended to increase the incubation duration and perform a time-course experiment.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No inhibitory effect observed | - Incubation time is too short for the chosen endpoint.- Inhibitor concentration is too low.- The cell line is resistant to the inhibitor.- Poor cell permeability of the inhibitor. | - Increase the incubation duration (e.g., test 24, 48, and 72-hour time points).- Perform a dose-response curve to determine the effective concentration range.- Verify target expression in your cell line. Consider using a different, more sensitive cell line.- If permeability is suspected, consider using a permeabilizing agent (if compatible with the assay) or a more cell-permeable analog if available. |
| High cytotoxicity in all wells (including low concentrations) | - The inhibitor has off-target toxicity.- The solvent (e.g., DMSO) concentration is too high.- The incubation time is too long, leading to non-specific cell death. | - This may be an intrinsic property of the compound.[1]- Ensure the final solvent concentration is non-toxic for your specific cell line (typically ≤0.1%). Run a vehicle-only control curve.[3]- Reduce the maximum incubation time (e.g., for viability assays, check 24h and 48h instead of 72h).[1] |
| High variability between replicate wells | - Inconsistent cell seeding.- "Edge effects" in the microplate.- Inaccurate pipetting of the inhibitor. | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[3]- Calibrate pipettes regularly and use fresh tips for each dilution.[3] |
| Apparent increase in "viability" at some inhibitor concentrations | - The inhibitor interferes with the assay chemistry.- The compound induces a metabolic stress response. | - Run controls with the inhibitor in cell-free media to check for direct reactions with the viability reagent.[3]- This can occur at sub-lethal doses where cells increase metabolic activity as a stress response.[3] Consider using an alternative viability assay that measures a different parameter (e.g., ATP content vs. metabolic activity). |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay
This protocol describes a time-course experiment to determine the optimal incubation time for Inhibitor-X on cell viability using a standard MTT or similar metabolic assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Inhibitor-X stock solution (e.g., in DMSO)
-
MTT reagent (or similar viability assay reagent)
-
Solubilization buffer (e.g., DMSO or SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of Inhibitor-X in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). Add the diluted inhibitor to the appropriate wells.
-
Incubation: Create separate plates for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO2.[1]
-
Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only controls for each time point. Plot the dose-response curves to determine the IC50 value at each incubation duration. The optimal incubation time will be the one that provides a robust and significant effect at a physiologically relevant inhibitor concentration.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the effect of Inhibitor-X on the phosphorylation of a target protein over a short time course.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Inhibitor-X stock solution
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with a fixed concentration of Inhibitor-X (e.g., the IC50 determined from viability assays) for a range of short time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each time point.
Data Presentation
Table 1: Example Time- and Dose-Dependent Effect of Inhibitor-X on Cell Viability (% of Control)
| Inhibitor-X Conc. | 24 hours | 48 hours | 72 hours |
| 0 µM (Vehicle) | 100% | 100% | 100% |
| 0.1 µM | 95% | 85% | 70% |
| 1 µM | 80% | 60% | 40% |
| 10 µM | 50% | 30% | 15% |
| 100 µM | 20% | 10% | 5% |
| IC50 Value | ~10 µM | ~0.8 µM | ~0.4 µM |
Table 2: Example Time-Dependent Inhibition of Target Phosphorylation by Inhibitor-X (1 µM)
| Incubation Time | Phospho-Target (Normalized Intensity) |
| 0 min | 1.00 |
| 15 min | 0.65 |
| 30 min | 0.30 |
| 60 min | 0.15 |
| 120 min | 0.10 |
| 240 min | 0.12 |
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Inhibition of a hypothetical kinase pathway.
References
Validation & Comparative
A Comparative Guide to LTB4 Receptor Antagonists: RO5101576 vs. U-75302
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two leukotriene B4 (LTB4) receptor antagonists: RO5101576 and U-75302. Leukotriene B4 is a potent inflammatory mediator, making its receptors, BLT1 and BLT2, attractive targets for therapeutic intervention in a range of inflammatory diseases. This document outlines the available experimental data on the performance of these two antagonists, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and U-75302. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Activity
| Parameter | This compound | U-75302 | Source |
| Receptor Specificity | Dual BLT1/BLT2 Antagonist | Selective BLT1 Antagonist | [1] |
| LTB4-induced Ca2+ Mobilization in HL-60 cells | Potent Inhibition | Effective Inhibition | [1] |
| LTB4-induced Human Neutrophil Chemotaxis | Potent Inhibition | Inhibition | [1] |
| Partial Agonist Activity | Not Reported | Yes, at concentrations >0.3 µM (guinea pig lung parenchyma) | [2] |
Table 2: In Vivo Efficacy
| Model | This compound | U-75302 | Source |
| LTB4-evoked Pulmonary Eosinophilia (Guinea Pig) | Significant Attenuation | - | [1] |
| Allergen-evoked Pulmonary Neutrophilia (Non-human primate) | Inhibition (comparable to budesonide) | - | [1] |
| Ozone-evoked Pulmonary Neutrophilia (Non-human primate) | Inhibition | - | [1] |
| LPS-evoked Neutrophilia (Guinea Pig) | No Effect | - | [1] |
| Cigarette Smoke-evoked Neutrophilia (Mouse, Rat) | No Effect | - | [1] |
| Antigen-induced Bronchopulmonary Eosinophilia (Guinea Pig) | - | Inhibition (43.2% at 10 mg/kg, 61.1% at 30 mg/kg) | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for LTB4 Receptors
This protocol is a standard method for determining the binding affinity of a compound to the LTB4 receptors.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the LTB4 receptor.
Materials:
-
[3H]-LTB4 (radioligand)
-
Membrane preparations from cells expressing BLT1 or BLT2 receptors (e.g., guinea pig spleen homogenate)[4]
-
Test compounds (this compound, U-75302) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Incubation: In each well of a 96-well filter plate, combine the cell membrane preparation, [3H]-LTB4 at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations. A control group with no test compound and a non-specific binding group with an excess of unlabeled LTB4 are also included.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound [3H]-LTB4 from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [3H]-LTB4 is determined by the radioactive counts. The IC50 value is calculated by plotting the percentage of inhibition of specific binding against the log concentration of the test compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
LTB4-Induced Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LTB4.
Objective: To assess the functional antagonist activity of a compound at the LTB4 receptor.
Materials:
-
Cells expressing LTB4 receptors (e.g., HL-60 cells, human peripheral blood mononuclear cells)[1][6]
-
LTB4
-
Test compounds (this compound, U-75302)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation: Plate the cells in a 96-well or 384-well plate and allow them to adhere if necessary.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for a specific time (e.g., 1 hour at 37°C).[7]
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound or vehicle control for a defined period.
-
LTB4 Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading. Inject a solution of LTB4 into each well to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The antagonist activity is determined by the reduction in the LTB4-induced calcium signal in the presence of the test compound. The IC50 value is calculated from the concentration-response curve.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant like LTB4.
Objective: To measure the effect of a compound on neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils
-
LTB4 (chemoattractant)
-
Test compounds (this compound, U-75302)
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)[8]
-
Assay medium (e.g., RPMI 1640)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Setup: Place the microporous membrane in the Boyden chamber, separating the upper and lower wells.
-
Chemoattractant Addition: Add LTB4 at a chemoattractant concentration to the lower wells of the chamber.
-
Cell Preparation and Addition: Pre-incubate isolated neutrophils with various concentrations of the test compound or vehicle control. Place the neutrophil suspension into the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of time (e.g., 60-90 minutes) to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the membrane to visualize the migrated cells. Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the number of migrated neutrophils compared to the vehicle control. The IC50 value can be calculated from the dose-response curve.
Mandatory Visualization
LTB4 Signaling Pathway
Caption: Simplified LTB4 signaling pathway and points of antagonist inhibition.
Experimental Workflow: Neutrophil Chemotaxis Assay
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the selective leukotriene B4 antagonist U-75302 on antigen-induced bronchopulmonary eosinophilia in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of LTB4 Receptor Antagonists: RO5101576 and BIIL 284
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two leukotriene B4 (LTB4) receptor antagonists: RO5101576 and BIIL 284. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Leukotriene B4 is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of neutrophils and other leukocytes. Its effects are mediated through two G-protein coupled receptors, BLT1 and BLT2. Antagonism of these receptors presents a therapeutic strategy for a variety of inflammatory diseases. This guide focuses on two such antagonists, this compound, developed by Hoffmann-La Roche, and BIIL 284, developed by Boehringer Ingelheim.
Quantitative Efficacy Data
A direct comparative study between this compound and BIIL 284 has not been identified in the public domain. The following tables summarize the available quantitative efficacy data for each compound from separate studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Description | IC50 (nM) |
| FLIPR Assay | Measures inhibition of LTB4-induced calcium flux in CHO cells co-expressing human BLT1 and Gα16. | 2.9 |
| Scintillation Proximity Assay (SPA) | Measures displacement of [3H]LTB4 from membranes of CHO cells expressing human BLT1. | 1.9 |
Data for this compound is attributed to a representative compound from a Hoffmann-La Roche patent with a structure consistent with this compound.
Table 2: In Vitro and In Vivo Efficacy of BIIL 284 and its Active Metabolites
| Compound | Assay | Species | Metric | Value |
| BIIL 260 | LTB4 Receptor Binding (Ki) | Human | Ki (nM) | 1.7 |
| BIIL 315 | LTB4 Receptor Binding (Ki) | Human | Ki (nM) | 1.9 |
| BIIL 260 | LTB4-induced Ca2+ release (IC50) | Human | IC50 (nM) | 0.82 |
| BIIL 315 | LTB4-induced Ca2+ release (IC50) | Human | IC50 (nM) | 0.75 |
| BIIL 284 | LTB4-induced ear inflammation | Mouse | ED50 (mg/kg, p.o.) | 0.008 |
| BIIL 284 | LTB4-induced chemotaxis | Guinea Pig | ED50 (mg/kg, p.o.) | 0.03 |
| BIIL 284 | LTB4-induced neutropenia | Monkey | ED50 (mg/kg, p.o.) | 0.004 |
BIIL 284 is a prodrug that is metabolized to the active compounds BIIL 260 and its glucuronidated form, BIIL 315.
Clinical Efficacy Summary
BIIL 284:
-
Rheumatoid Arthritis: A clinical trial in patients with active rheumatoid arthritis showed only modest improvements in disease activity.[1][2] While a higher percentage of patients treated with 25 mg and 75 mg of BIIL 284 achieved an ACR 20 response compared to placebo, the differences were not statistically significant.[1][2] The study concluded that LTB4 may not be a major contributor to the inflammatory process in rheumatoid arthritis.[1][2]
-
Cystic Fibrosis: A Phase 2 clinical trial in children and adults with cystic fibrosis was terminated early due to a significant increase in pulmonary-related serious adverse events in adults receiving BIIL 284.[3] The incidence of pulmonary exacerbations was also greater in the adult treatment group compared to placebo.[3]
This compound:
No clinical trial data for this compound is publicly available.
Mechanism of Action and Signaling Pathway
Both this compound and BIIL 284 are antagonists of the high-affinity LTB4 receptor, BLT1. LTB4 binding to BLT1 on leukocytes, particularly neutrophils, triggers a signaling cascade that leads to chemotaxis, degranulation, and the release of pro-inflammatory mediators. By blocking this interaction, these antagonists aim to reduce the inflammatory response.
The binding of LTB4 to its G-protein coupled receptor (GPCR), BLT1, activates downstream signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This ultimately leads to neutrophil activation and chemotaxis.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LTB4 Receptor Antagonists in In Vivo Inflammation Models: RO5101576 versus LY293111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two leukotriene B4 (LTB4) receptor antagonists, RO5101576 and LY293111, based on their performance in preclinical and clinical in vivo inflammation models. The data presented herein is compiled from publicly available scientific literature and drug development databases.
Executive Summary
Both this compound and LY293111 are potent antagonists of the LTB4 receptor, a key mediator in inflammatory pathways. While both compounds have demonstrated efficacy in reducing inflammatory cell infiltration in various in vivo models, a direct head-to-head comparison in the same experimental setting is not publicly available. This guide summarizes the individual performance of each compound in distinct inflammation models, providing a framework for understanding their potential therapeutic applications.
This compound , a dual antagonist of both high-affinity (BLT1) and low-affinity (BLT2) LTB4 receptors, has shown efficacy in non-human primate models of allergen- and ozone-induced pulmonary neutrophilia, with a potency comparable to the corticosteroid budesonide. It also demonstrated activity in a guinea pig model of LTB4-induced pulmonary eosinophilia.
LY293111 has been evaluated in a human clinical trial for allergen-induced asthma, where it significantly reduced neutrophil counts in bronchoalveolar lavage fluid. This compound has also been investigated for its anti-proliferative and pro-apoptotic effects in in vivo models of pancreatic cancer.
Mechanism of Action: Targeting the Leukotriene B4 Pathway
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammation. It exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2, which are expressed on the surface of various immune cells, particularly neutrophils and eosinophils. Activation of these receptors triggers a cascade of intracellular signaling events leading to chemotaxis (cell migration), degranulation, and the production of pro-inflammatory cytokines. Both this compound and LY293111 act by competitively binding to these receptors, thereby blocking the downstream effects of LTB4 and mitigating the inflammatory response.
Caption: LTB4 Signaling Pathway and Points of Antagonism.
Performance in In Vivo Inflammation Models
This compound
This compound has been evaluated in several preclinical models of pulmonary inflammation. The available data suggests it is a potent inhibitor of neutrophil and eosinophil recruitment.
Table 1: Summary of this compound In Vivo Efficacy
| In Vivo Model | Species | Key Efficacy Endpoint | Outcome |
| Allergen-Evoked Pulmonary Neutrophilia | Non-human Primates | Reduction in airway neutrophils | Efficacy comparable to the corticosteroid budesonide. |
| Ozone-Evoked Pulmonary Neutrophilia | Non-human Primates | Reduction in airway neutrophils | Effective in reducing neutrophilic inflammation. |
| LTB4-Evoked Pulmonary Eosinophilia | Guinea Pigs | Reduction in airway eosinophils | Significant attenuation of eosinophil infiltration. |
| LPS-Evoked Pulmonary Neutrophilia | Guinea Pigs | Reduction in airway neutrophils | No significant effect observed. |
| Cigarette Smoke-Evoked Pulmonary Neutrophilia | Mice and Rats | Reduction in airway neutrophils | No significant effect observed. |
LY293111
LY293111 has been studied in a clinical setting for allergic asthma, providing valuable data on its anti-inflammatory effects in humans.
Table 2: Summary of LY293111 In Vivo Efficacy in Allergen-Induced Asthma (Human) .[1]
| Parameter | Placebo Group (Median [Range]) | LY293111 Group (Median [Range]) | Statistical Significance |
| BAL Neutrophil Count (x10⁶ cells) | 0.09 (0.02 - 0.43) | 0.04 (0.02 - 0.15) | p < 0.05 |
| BAL Neutrophil Percentage (%) | 0.80 (0.1 - 3.6) | 0.35 (0.1 - 2.0) | p < 0.05 |
| BAL Myeloperoxidase (MPO) (ng/mL) | 16.0 (6.6) | 3.5 (1.8) | Significant reduction |
| BAL LTB4 (pg/mL) | 4.6 (1.2) | 2.2 (0.2) | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the results from different studies. Below are summaries of the experimental protocols used to evaluate this compound and LY293111.
This compound Experimental Models
Caption: Experimental Workflows for this compound In Vivo Models.
-
Allergen- and Ozone-Evoked Pulmonary Neutrophilia in Non-Human Primates:
-
Animal Model: Rhesus or cynomolgus monkeys, which share physiological and immunological similarities with humans, are often used. For the allergen model, animals are first sensitized to a specific allergen (e.g., house dust mite or Ascaris suum extract).
-
Inflammatory Challenge: Animals are exposed to an aerosolized solution of the allergen or to a controlled concentration of ozone gas to induce pulmonary inflammation characterized by an influx of neutrophils.
-
Drug Administration: this compound or a comparator drug (e.g., budesonide) is administered prior to the inflammatory challenge.
-
Assessment: At a specified time point after the challenge, a bronchoalveolar lavage (BAL) is performed to collect cells from the lungs. The total number of cells and the differential cell counts (specifically neutrophils) are determined to assess the level of inflammation and the efficacy of the treatment.
-
-
LTB4-Evoked Pulmonary Eosinophilia in Guinea Pigs:
-
Animal Model: Guinea pigs are used as they are known to exhibit a robust eosinophilic response to LTB4.
-
Inflammatory Challenge: Animals are exposed to an aerosolized solution of LTB4 to induce the migration of eosinophils into the airways.
-
Drug Administration: this compound is administered before the LTB4 challenge.
-
Assessment: A bronchoalveolar lavage is performed at a predetermined time after the challenge, and the number of eosinophils in the BAL fluid is quantified to evaluate the inhibitory effect of the compound.
-
LY293111 Experimental Model
Caption: Experimental Workflow for LY293111 Human Allergen Challenge.
-
Allergen-Induced Asthma in Humans: .[1]
-
Study Design: A double-blind, placebo-controlled, crossover study design was employed.
-
Participants: Atopic asthmatic subjects with a documented early and late asthmatic response to a specific allergen were recruited.
-
Treatment: Subjects received oral LY293111 (112 mg, three times daily) or a placebo for seven days. A washout period separated the treatment arms.
-
Allergen Challenge: Following the treatment period, subjects underwent an allergen inhalation challenge.
-
Assessments:
-
Lung function (e.g., FEV1) was measured before and after the allergen challenge.
-
Airway responsiveness to histamine was assessed.
-
24 hours after the allergen challenge, a bronchoscopy with bronchoalveolar lavage (BAL) was performed.
-
The BAL fluid was analyzed for total and differential cell counts, as well as for biomarkers of inflammation such as myeloperoxidase (MPO) and LTB4 levels.
-
-
Conclusion
Both this compound and LY293111 are effective antagonists of the LTB4 receptor, demonstrating anti-inflammatory properties in relevant in vivo models. This compound has shown promising results in non-human primate models of allergen- and ozone-induced airway neutrophilia, with an efficacy comparable to a standard corticosteroid. LY293111 has provided valuable clinical data in humans, significantly reducing neutrophil influx in an allergen-challenge model of asthma.
The absence of a direct comparative study necessitates a cautious interpretation when evaluating the relative potency and efficacy of these two compounds. The choice between these or similar LTB4 receptor antagonists for further development would likely depend on a variety of factors including the specific inflammatory disease indication, the desired safety profile, and pharmacokinetic properties. The data presented in this guide provides a foundational understanding of the in vivo activities of this compound and LY293111 to aid in such evaluations.
References
Validating the Selectivity of CP-105,696 for the Leukotriene B4 Receptor 1 (BLT1) over BLT2
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the binding affinity and functional inhibition of the selective antagonist CP-105,696 for the high-affinity leukotriene B4 (LTB4) receptor, BLT1, versus the low-affinity receptor, BLT2. The data presented herein is crucial for researchers in immunology, inflammation, and drug development who utilize CP-105,696 as a pharmacological tool to investigate the distinct roles of these two receptors.
Data Presentation: Quantitative Analysis of CP-105,696 Selectivity
The selectivity of CP-105,696 for BLT1 over BLT2 has been demonstrated through both receptor binding and functional assays. The following table summarizes the key quantitative data from studies on human neutrophils, which predominantly express high-affinity LTB4 receptors (BLT1), and human monocytes, which express both BLT1 and BLT2 receptors.
| Parameter | BLT1 (High-Affinity Receptor) | BLT2 (Low-Affinity Receptor) | Assay Type | Cell Type | Reference |
| IC50 | 8.42 ± 0.26 nM | - | [3H]LTB4 Binding Assay | Human Neutrophils | [1][2] |
| IC50 | 5.0 ± 2.0 nM | - | Chemotaxis Assay | Human Neutrophils | [1] |
| IC50 | - | 940 ± 70 nM | LTB4-mediated Ca2+ Mobilization | Human Monocytes | [1] |
| Ki | 17.7 nM | - | [3H]-LTB4 Binding Assay | Murine Spleen Membranes | [3] |
Note: The IC50 value for BLT2 is derived from a functional assay in human monocytes, which express both receptor subtypes. This value reflects the concentration of CP-105,696 required to inhibit LTB4-mediated calcium mobilization, a process in which BLT2 is implicated.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
[3H]LTB4 Radioligand Binding Assay on Human Neutrophils
This assay determines the ability of a compound to compete with radiolabeled LTB4 for binding to its receptors.
Materials:
-
Isolated human neutrophils
-
[3H]LTB4 (radioligand)
-
CP-105,696 (test compound)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using standard density gradient centrifugation techniques.
-
Resuspend the isolated neutrophils in ice-cold binding buffer.
-
In a 96-well plate, add a constant concentration of [3H]LTB4 (e.g., 0.3 nM) to each well.
-
Add varying concentrations of CP-105,696 to the wells to generate a competition curve.
-
Initiate the binding reaction by adding the neutrophil suspension to each well.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of CP-105,696 by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled LTB4) from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
LTB4-Mediated Calcium Mobilization Assay in Human Monocytes
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by LTB4.
Materials:
-
Isolated human monocytes
-
LTB4 (agonist)
-
CP-105,696 (test compound)
-
Fluo-4 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) using methods such as elutriation or magnetic cell sorting.
-
Load the isolated monocytes with the calcium-sensitive fluorescent dye Fluo-4 AM by incubating the cells with the dye in a suitable buffer.[4]
-
Wash the cells to remove any extracellular dye.
-
Resuspend the cells in HBSS and plate them into a 96-well microplate.
-
Pre-incubate the cells with varying concentrations of CP-105,696 for a defined period (e.g., 15-30 minutes) at 37°C.[4]
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Inject a fixed concentration of LTB4 (e.g., 5 nM) into the wells to stimulate the cells.[1]
-
Immediately after agonist injection, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the inhibitory effect of CP-105,696 by comparing the calcium response in the presence of the antagonist to the response with LTB4 alone.
-
Calculate the IC50 value from the concentration-response curve of CP-105,696.
Mandatory Visualizations
BLT1 and BLT2 Signaling Pathways
Caption: Simplified signaling pathways for BLT1 and BLT2 receptors.
Experimental Workflow for Determining Antagonist Selectivity
Caption: Workflow for assessing the selectivity of CP-105,696.
References
- 1. Priming of human monocytes with leukotriene B4 enhances their sensitivity in IL-2-driven tumor necrosis factor-alpha production. Transcriptional and post-transcriptional up-regulation of IL-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of RO5101576 with Lipid Mediator Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of RO5101576, a potent dual antagonist of the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. While comprehensive public data on the selectivity of this compound across a wide range of lipid mediator receptors is limited, this document summarizes the available information and provides a comparative context using other known LTB4 receptor antagonists.
Introduction to this compound
This compound is a small molecule antagonist that targets the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4, a potent lipid mediator involved in inflammatory responses. By blocking the action of LTB4, this compound has been investigated for its therapeutic potential in inflammatory conditions. In preclinical studies involving non-human primates, this compound has been shown to inhibit allergen and ozone-induced neutrophilia in bronchoalveolar lavage fluid, highlighting its anti-inflammatory effects[1].
Data Presentation: Receptor Selectivity of this compound and Other LTB4 Antagonists
To provide a framework for comparison, the following tables summarize the available information for this compound and the selectivity profiles of other well-characterized LTB4 receptor antagonists.
Table 1: Reported Activity of this compound
| Target Receptor | Reported Activity | Quantitative Data | Reference |
| BLT1 | Antagonist | Not publicly available | [1] |
| BLT2 | Antagonist | Not publicly available | [1] |
Table 2: Illustrative Selectivity Profiles of Other LTB4 Receptor Antagonists
| Compound | Target Receptor | Activity (Ki/IC50) | Cross-Reactivity with Other Lipid Mediator Receptors | Reference |
| BIIL 284 (Amelubant) | BLT1 (active metabolite BIIL 260) | Kᵢ = 1.7 nM (human neutrophils) | No relevant off-target effects reported in a safety panel of 44 receptors. | [1][2][3] |
| BLT2 | - | |||
| CP-105,696 | BLT1 | IC₅₀ = 5.0 nM (human neutrophil chemotaxis) | Selective for LTB4 receptors. | [4][5] |
| BLT2 | - | |||
| SM-15178 | BLT1 | IC₅₀ = 0.30 µM ([³H]LTB4 binding, human neutrophils) | Little inhibitory effect against C5a or fMLP-induced chemotaxis. | [6] |
| BLT2 | - |
Note: The absence of data for a specific receptor indicates that it was not reported in the cited sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to characterize its activity, the following diagrams illustrate the LTB4 signaling pathway and a typical experimental workflow for assessing receptor binding.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of a novel, orally active leukotriene B4 antagonist, SM-15178 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of RO5101576: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of RO5101576, a potent leukotriene B4 (LTB4) receptor antagonist, with other established anti-inflammatory agents. The data presented is based on preclinical studies in various animal models of pulmonary inflammation.
Executive Summary
This compound is a dual antagonist of the high-affinity (BLT1) and low-affinity (BLT2) receptors for leukotriene B4, a potent lipid mediator involved in inflammatory responses.[1][2] Preclinical in vivo studies demonstrate its efficacy in attenuating allergen- and ozone-induced pulmonary neutrophilia and LTB4-induced eosinophilia.[1][2] Its performance in these models is comparable to that of the corticosteroid budesonide.[1][2] This guide compares the in vivo effects of this compound with budesonide and another leukotriene pathway modulator, montelukast, in relevant models of airway inflammation.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from in vivo studies, showcasing the efficacy of this compound in comparison to other anti-inflammatory compounds.
Table 1: Effect on Allergen-Induced Airway Inflammation in Non-Human Primates
| Treatment Group | Dose | Endpoint | Result |
| This compound | Not Specified | Pulmonary Neutrophilia | Inhibited allergen-evoked neutrophilia |
| Budesonide | Not Specified | Pulmonary Neutrophilia | Comparable efficacy to this compound |
Data synthesized from preclinical studies on allergen-induced airway inflammation.[1][2]
Table 2: Effect on Ozone-Induced Airway Inflammation in Non-Human Primates
| Treatment Group | Dose | Endpoint | Result |
| This compound | Not Specified | Pulmonary Neutrophilia | Inhibited ozone-evoked pulmonary neutrophilia |
Data from a preclinical model of ozone-induced airway inflammation.[1][2]
Table 3: Effect on LTB4-Induced Pulmonary Eosinophilia in Guinea Pigs
| Treatment Group | Dose | Endpoint | Result |
| This compound | Not Specified | Pulmonary Eosinophilia | Significantly attenuated LTB4-evoked eosinophilia |
Data from a direct LTB4 challenge model in guinea pigs.[1][2]
Table 4: Comparative Efficacy of Budesonide and Montelukast in Allergen-Induced Airway Inflammation in Mice
| Treatment Group | Endpoint | Result |
| Budesonide | Airway Eosinophilia | Significant reduction in bronchoalveolar lavage (BAL) eosinophils |
| Montelukast | Airway Eosinophilia | Reduced numbers of eosinophils in the airways |
| Budesonide | Airway Hyperresponsiveness (AHR) | Significantly inhibited development of established AHR |
| Montelukast | Airway Hyperresponsiveness (AHR) | Decreased levels of AHR |
This table provides comparative data for budesonide and montelukast in a well-established mouse model of allergic airway inflammation, offering context for the therapeutic potential of anti-inflammatory agents in this setting.[3][4]
Signaling Pathways and Experimental Workflows
Leukotriene B4 Signaling Pathway
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It exerts its pro-inflammatory effects by binding to its G protein-coupled receptors, BLT1 and BLT2, on the surface of immune cells, primarily leukocytes. This binding triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species and pro-inflammatory cytokines. This compound acts by blocking these receptors, thereby inhibiting the downstream inflammatory response.
Caption: LTB4 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow: Allergen-Induced Airway Inflammation in Non-Human Primates
This diagram outlines a typical workflow for inducing and evaluating airway inflammation in a non-human primate model, a key experiment for assessing the efficacy of anti-inflammatory compounds like this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Effects of LTB4 receptor antagonism on pulmonary inflammation in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of combination therapy with montelukast and carbocysteine in allergen-induced airway hyperresponsiveness and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Guide to Off-Target Binding Profile Analysis for RO5101576
For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is paramount to predicting potential side effects and ensuring therapeutic specificity. This guide provides a comprehensive framework for analyzing the off-target binding profile of RO5101576, a potent dual antagonist of the leukotriene B4 receptors, BLT1 and BLT2, developed for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). [1]
While specific off-target binding data for this compound is not publicly available, this guide outlines the established experimental methodologies and data presentation strategies necessary for a thorough investigation. By following these protocols, researchers can generate a robust off-target profile for this compound or any other compound in development, facilitating a direct comparison with alternative therapies.
The Importance of Off-Target Profiling
The therapeutic efficacy of a drug is intrinsically linked to its selectivity for the intended target. Off-target interactions can lead to unforeseen pharmacological effects, ranging from mild side effects to severe toxicity. A comprehensive off-target binding profile is therefore a critical component of preclinical safety assessment. For a compound like this compound, which targets inflammatory pathways, understanding its interactions with other receptors, kinases, and enzymes is crucial to anticipate its broader physiological effects.
Experimental Workflow for Off-Target Binding Profile Analysis
A systematic approach is essential for a comprehensive off-target analysis. The following workflow outlines the key steps involved:
Figure 1. A generalized experimental workflow for determining the off-target binding profile of a therapeutic candidate.
Key Experimental Protocols
A multi-faceted approach employing a variety of in vitro assays is the gold standard for off-target profiling.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor.[2][3][4] These assays are crucial for both confirming on-target activity and investigating potential off-target interactions identified in broader screens.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates.[1]
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[2][3]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[1]
Kinase Profiling
Given that kinases are a large and functionally diverse protein family, and are common off-targets for many drugs, comprehensive kinase profiling is essential. The KINOMEscan™ platform is a widely used method for assessing the interaction of a compound with a large panel of kinases.
Protocol: KINOMEscan™ Assay
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound is incubated with the immobilized kinase and a broadly selective, immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced it from the immobilized ligand.
-
Selectivity Score: The results are often expressed as a percentage of control or as a selectivity score, which provides a measure of the compound's promiscuity.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for a direct visual assessment of the selectivity of this compound against alternative compounds.
Table 1: Hypothetical Off-Target Binding Profile of this compound and Alternatives
| Target | This compound (Ki, nM) | Alternative A (Ki, nM) | Alternative B (Ki, nM) |
| BLT1 (On-Target) | 1.5 | 2.1 | 0.8 |
| BLT2 (On-Target) | 3.2 | 5.8 | 1.1 |
| 5-HT2A | >10,000 | 5,200 | 8,900 |
| D2 | >10,000 | >10,000 | 7,500 |
| M1 | 8,500 | >10,000 | >10,000 |
| hERG | >10,000 | 9,100 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| VEGFR2 | 9,800 | >10,000 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway of the Intended Target
Understanding the signaling pathway of the intended target provides context for the desired pharmacological effect and helps in the design of functional assays to assess the consequences of off-target binding.
References
Comparative Guide to the Activity of RO5101576 in Primary Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected activity of RO5101576, a potent Leukotriene B4 (LTB4) receptor antagonist, in primary human neutrophils. As direct experimental data for this compound in this specific context is limited in publicly available literature, this document leverages data from other well-characterized LTB4 receptor antagonists as a proxy. The performance of LTB4 receptor antagonism is compared with alternative strategies for modulating neutrophil activity, namely CXCR2 antagonism and p38 MAPK inhibition.
Data Presentation: Comparative Inhibitory Activity on Human Neutrophil Functions
The following table summarizes the quantitative data on the inhibitory effects of various compounds on key neutrophil functions. This allows for a direct comparison of their potency in controlling neutrophil-mediated inflammation.
| Compound | Target | Neutrophil Function | Inhibitor | IC50 / Ki | Reference |
| This compound (Proxy Data) | LTB4 Receptor (BLT1) | LTB4 Receptor Binding | ONO-4057 | Ki = 3.7 ± 0.9 nM | [1] |
| Chemotaxis (LTB4-induced) | ONO-4057 | IC50 = 0.9 ± 0.1 µM | [1] | ||
| Degranulation (LTB4-induced) | ONO-4057 | IC50 = 1.6 ± 0.1 µM | [1] | ||
| Alternative 1 | CXCR2 | Receptor Binding (CXCL8) | AZD5069 | pIC50 = 9.1 | [2] |
| Chemotaxis (CXCL1-induced) | AZD5069 | pA2 ≈ 9.6 | [2] | ||
| Chemotaxis (CXCL8-induced) | Reparixin | IC50 = 1 nM | [3] | ||
| Alternative 2 | p38 MAPK | Proliferation (Glioblastoma) | BIRB 796 | IC50 = 34.96 µM (U87) | [4] |
| IL-8 Production (LPS-induced) | BIRB 796 | Significant reduction at 10 µM | [5] |
Note: Data for this compound is represented by ONO-4057, another potent LTB4 receptor antagonist, due to the absence of specific public data for this compound on primary human neutrophils.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isolation of Primary Human Neutrophils
A standard method for isolating neutrophils from whole human blood involves density gradient separation.[6][7][8][9]
-
Principle: This method separates polymorphonuclear granulocytes (PMNs), including neutrophils, from mononuclear cells and red blood cells based on their different densities.
-
Procedure:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Carefully layer the whole blood over a density gradient medium (e.g., a mixture of sodium metrizoate and Dextran 500 or Ficoll-Paque).
-
Centrifuge the tubes at a low speed (e.g., 500 x g) for 30-35 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the red blood cell pellet.
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer.
-
To remove contaminating red blood cells, perform a hypotonic lysis by resuspending the cell pellet in a red blood cell lysis buffer for a short period.
-
Wash the purified neutrophils with a suitable buffer (e.g., HBSS without Ca2+/Mg2+).
-
Perform a cell count and assess viability (typically >95%) using a method like trypan blue exclusion.
-
Resuspend the neutrophils in the desired buffer for downstream applications.
-
Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.[10][11][12]
-
Principle: Neutrophils are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., LTB4 or IL-8). The number of cells that migrate through the pores to the lower chamber is quantified.
-
Procedure:
-
Isolate human neutrophils as described above.
-
Resuspend the neutrophils in a serum-free medium.
-
Add the chemoattractant (e.g., LTB4 or IL-8) and the test compound (e.g., this compound or alternatives) to the lower wells of a 96-well Boyden chamber plate.
-
Place the Transwell inserts (typically with a 3-5 µm pore size) into the wells.
-
Add the neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the inserts. The migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
The luminescence signal is directly proportional to the number of migrated neutrophils.
-
Neutrophil Degranulation Assay (Myeloperoxidase Release)
This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, upon stimulation.[13][14][15]
-
Principle: The enzymatic activity of MPO released into the supernatant is measured using a chromogenic substrate.
-
Procedure:
-
Isolate human neutrophils and resuspend them in a suitable buffer.
-
Pre-incubate the neutrophils with the test compound (e.g., this compound) or vehicle control.
-
Stimulate the neutrophils with an appropriate agonist (e.g., LTB4 or PMA) to induce degranulation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant containing the released MPO.
-
In a new plate, add the supernatant to a reaction mixture containing a chromogenic substrate for MPO, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB).
-
The MPO-catalyzed reaction will produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) using a microplate reader.
-
The absorbance is proportional to the amount of MPO released.
-
Neutrophil Oxidative Burst Assay (ROS Production)
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key antimicrobial function.[16][17][18]
-
Principle: A non-fluorescent probe, dihydrorhodamine 123 (DHR 123), is taken up by neutrophils. Upon activation and ROS production, DHR 123 is oxidized to the highly fluorescent rhodamine 123, which can be detected by flow cytometry.
-
Procedure:
-
Isolate human neutrophils or use heparinized whole blood.
-
Load the cells with DHR 123 by incubating them with the probe.
-
Pre-incubate the cells with the test compound (e.g., this compound) or vehicle control.
-
Stimulate the neutrophils with an agonist such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by placing the samples on ice or adding a stop solution.
-
If using whole blood, lyse the red blood cells.
-
Analyze the fluorescence intensity of the neutrophil population using a flow cytometer.
-
An increase in fluorescence intensity corresponds to an increase in ROS production.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in neutrophil activation that are targeted by the compounds discussed in this guide.
Caption: Overview of key signaling pathways in neutrophil activation.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols described.
Caption: Experimental workflows for neutrophil isolation and chemotaxis.
Caption: Workflows for degranulation and oxidative burst assays.
References
- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-mjm.org [e-mjm.org]
- 9. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 10. criver.com [criver.com]
- 11. gradientech.se [gradientech.se]
- 12. researchgate.net [researchgate.net]
- 13. korambiotech.com [korambiotech.com]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of Leukotriene B4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics of several key leukotriene B4 (LTB4) receptor antagonists. The information is intended to assist researchers and professionals in the field of drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. The data presented is compiled from various preclinical and clinical studies.
Leukotriene B4 is a potent inflammatory mediator, making its receptors, BLT1 and BLT2, attractive targets for the development of therapeutics for a range of inflammatory diseases.[1][2] Understanding the pharmacokinetic properties of LTB4 antagonists is crucial for optimizing dosing regimens and predicting their therapeutic efficacy and safety.
LTB4 Signaling Pathway
Leukotriene B4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] Activation of these receptors on immune cells, such as neutrophils, triggers a cascade of downstream signaling events, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] This ultimately leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for several LTB4 antagonists from human and preclinical animal studies. It is important to note that direct head-to-head comparative studies are limited, and the data is collated from separate publications.
Table 1: Human Pharmacokinetic Parameters of LTB4 Antagonists
| Compound | Prodrug | Active Metabolite | Tmax (hours) | Cmax | AUC | Half-life (t½) (hours) | Species | Reference(s) |
| CP-105,696 | No | - | 5 - 8 (dose-dependent) | 0.54 - 30.41 µg/mL (dose-dependent) | 1337 - 16819 µg·h/mL (dose-dependent) | 289 - 495 | Human | [3][4] |
| BIIL 284 | Yes | BIIL 315 | Not Specified | Proportional to dosage | Not Specified | ~13 | Human | [5] |
| LY293111 | No | - | Not Specified | Not Specified | Not Specified | Not Specified | Human | Data not available |
| ONO-4057 | No | - | Not Specified | Not Specified | Not Specified | Not Specified | Human | Data not available |
Table 2: Preclinical (Animal) Pharmacokinetic Parameters of LTB4 Antagonists
| Compound | Tmax (hours) | Cmax | AUC | Half-life (t½) (hours) | Species | Reference(s) |
| CP-105,696 | Not Specified | Not Specified | Not Specified | ~62 | Mouse | [6] |
| BIIL 284 | Not Specified | Not Specified | Not Specified | Not Specified | Monkey, Mouse, Guinea Pig | [5][7] |
| LY293111 | Not Specified | Not Specified | Not Specified | Not Specified | Mouse | [8] |
| ONO-4057 | Not Specified | Not Specified | Not Specified | Not Specified | Guinea Pig, Rat | [9][10][11] |
Note: "Not Specified" indicates that the specific parameter was not found in the reviewed literature. The efficacy of BIIL 284, LY293111, and ONO-4057 has been demonstrated in various animal models of inflammation.[5][7][8][9][10][11]
Experimental Protocols
The determination of pharmacokinetic parameters for LTB4 antagonists typically involves the following key experimental steps.
In Vivo Pharmacokinetic Study Design (Hypothetical Workflow)
This diagram illustrates a general workflow for a preclinical in vivo pharmacokinetic study.
Key Methodologies
1. Animal Models: Preclinical pharmacokinetic studies for LTB4 antagonists have been conducted in various animal models, including mice, rats, guinea pigs, and monkeys.[5][6][7][8][9][10][11][12] The choice of species depends on the specific objectives of the study, such as metabolism and efficacy profiling.
2. Drug Administration and Sample Collection: Antagonists are typically administered orally (gavage) or intravenously.[3][5] Blood samples are collected at multiple time points post-administration from sites like the tail vein or via cardiac puncture at the termination of the study. Plasma is then separated by centrifugation and stored frozen until analysis.
3. Bioanalytical Method for Quantitation: The concentration of the LTB4 antagonist and its metabolites in plasma is most commonly determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14][15] This technique offers high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances. An internal standard (often a stable isotope-labeled version of the analyte) is added before extraction to ensure accuracy and precision.[13][14]
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the antagonist from other components.[13][14]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique mass-to-charge ratios.[13][14]
4. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t½: Elimination half-life, the time required for the plasma concentration to decrease by half.[3]
Discussion
The pharmacokinetic profiles of LTB4 antagonists vary significantly. CP-105,696 , for instance, exhibits an exceptionally long half-life in humans, suggesting that infrequent dosing might be possible.[3][4] This is attributed to its low plasma clearance and high protein binding.[3] In contrast, the active metabolite of the prodrug BIIL 284 , BIIL 315, has a considerably shorter half-life of approximately 13 hours in humans.[5] The prodrug approach for BIIL 284 is designed to enhance its oral absorption and subsequent conversion to the active form.[5][7][16]
Conclusion
This comparative guide highlights the diverse pharmacokinetic profiles of several LTB4 antagonists. The long half-life of compounds like CP-105,696 contrasts with the shorter half-life of the active metabolite of the prodrug BIIL 284. The selection of a suitable LTB4 antagonist for further development will depend on the desired therapeutic application, target patient population, and the required dosing regimen. The experimental protocols outlined provide a general framework for the preclinical and clinical evaluation of the pharmacokinetics of novel LTB4 receptor antagonists. Further head-to-head comparative studies would be invaluable for a more definitive ranking of these compounds.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 receptor antagonist LY293111 inhibits proliferation and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pardon Our Interruption [opnme.com]
- 17. Pharmacologic actions of the second-generation leukotriene B4 receptor antagonist LY293111: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RO5101576: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling RO5101576, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with its Safety Data Sheet (SDS).[1] Personal protective equipment (PPE) is mandatory to avoid skin and eye contact.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields.
-
Skin Protection: Chemically resistant gloves and a lab coat.
-
Respiratory Protection: Not typically required under normal use with adequate ventilation.
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes.
-
After Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in adherence to local, state, and federal regulations.[2]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, vials) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the complete chemical name (this compound) and CAS number (1123155-95-2) to the disposal company.[1]
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies.
-
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and for the hazardous waste disposal contractor.
| Property | Value |
| CAS Number | 1123155-95-2 |
| Appearance | Crystalline solid |
| Molecular Formula | C₂₃H₂₄N₄O₅S |
| Molecular Weight | 468.53 g/mol |
| Solubility | Soluble in DMSO |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling RO5101576
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and use of RO5101576, a potent Leukotriene B4 (LTB4) receptor antagonist. The following guidelines are intended to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
This compound is a research chemical and should be handled with care by trained personnel. The following table summarizes the essential personal protective equipment (PPE) and immediate safety measures to be taken when working with this compound.
| Safety Consideration | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required. |
| Skin and Body Protection | A laboratory coat or other protective clothing must be worn. |
| Respiratory Protection | If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator. |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. |
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect the package for any damage upon arrival. Unpack in a designated area, wearing appropriate PPE. |
| Preparation of Solutions | Prepare solutions in a chemical fume hood. Avoid generating dust if working with the solid form. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocol: In Vitro LTB4 Receptor Antagonism Assay
This protocol outlines a general procedure for assessing the antagonist activity of this compound on the Leukotriene B4 receptor.
Objective: To determine the in vitro efficacy of this compound in blocking LTB4-induced cellular responses.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Cell line expressing the LTB4 receptor (e.g., human neutrophils or a transfected cell line)
-
Appropriate cell culture medium and reagents
-
Assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorometric imaging plate reader or microscope
Methodology:
-
Cell Preparation:
-
Culture the LTB4 receptor-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a microplate.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a pre-determined concentration of LTB4.
-
Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the LTB4-induced calcium influx for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
LTB4 Signaling Pathway
This compound acts as an antagonist to the Leukotriene B4 receptors (BLT1 and BLT2), which are G-protein coupled receptors. The binding of LTB4 to these receptors initiates a signaling cascade that is crucial in inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
